3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERZNQPNTHWEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427625 | |
| Record name | 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253273-90-4 | |
| Record name | 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a halogenated heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of the 1,2,4-oxadiazole scaffold in drug discovery. Due to a lack of specific publicly available research on this particular molecule, this document leverages data from closely related analogs and general synthetic methodologies for 1,2,4-oxadiazoles to infer its characteristics and potential applications.
Chemical Properties
This compound is a solid at room temperature with a defined melting point. Its chemical structure combines the stable 1,2,4-oxadiazole ring with a reactive bromomethylphenyl group, making it a potentially valuable intermediate for further chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O | [1] |
| Molecular Weight | 253.10 g/mol | [1] |
| CAS Number | 253273-90-4 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 71-72 °C | [1] |
| Purity | Typically ≥98% | [1] |
| Canonical SMILES | CC1=NC(C2=CC=CC(CBr)=C2)=NO1 | [1] |
| InChI Key | CERZNQPNTHWEAD-UHFFFAOYSA-N | [1] |
Plausible Synthetic Pathway
A potential multi-step synthesis is outlined below:
Figure 1: A proposed three-step synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols based on standard organic chemistry techniques for the synthesis of similar compounds. Note: These procedures have not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 3-Methylbenzamidoxime
-
To a solution of 3-methylbenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole
-
A mixture of 3-methylbenzamidoxime and acetic anhydride is heated at reflux.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 1,2,4-oxadiazole product.
Step 3: Synthesis of this compound
-
To a solution of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination.
-
The reaction is monitored by TLC or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated.
-
The crude product is purified by column chromatography to afford the final compound.
Biological Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide range of biological activities.[2][3] This heterocycle is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[2]
Potential Therapeutic Applications
Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4]
-
Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is present in compounds with significant anti-inflammatory properties.
-
Antimicrobial Agents: This scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities.
-
Nematicides: Certain 1,2,4-oxadiazole derivatives have shown potent activity against plant-parasitic nematodes, with some acting on the acetylcholine receptor.[5]
-
Enzyme Inhibitors: The 1,2,4-oxadiazole moiety has been a key structural element in the design of inhibitors for various enzymes, including the main protease of SARS-CoV-2.[6]
The biological activity of a specific 1,2,4-oxadiazole derivative is highly dependent on the nature and position of its substituents. The presence of the reactive bromomethyl group in this compound suggests its potential use as a covalent inhibitor or as a building block for synthesizing more complex molecules with specific biological targets.
Signaling Pathways and Mechanisms of Action (General Overview for 1,2,4-Oxadiazoles)
While the specific mechanism of action for this compound is unknown, the broader class of 1,2,4-oxadiazoles has been shown to interact with various biological targets and signaling pathways. The diagram below illustrates a generalized workflow for identifying the biological target and mechanism of action for a novel 1,2,4-oxadiazole compound.
Figure 2: A generalized workflow for elucidating the biological target and mechanism of action for a novel 1,2,4-oxadiazole derivative.
Conclusion and Future Directions
This compound represents an interesting, yet underexplored, chemical entity. Its structure suggests potential as a versatile building block in medicinal chemistry, particularly for the development of targeted covalent inhibitors or as a scaffold for generating libraries of compounds for biological screening.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol for its large-scale production.
-
Screening the compound against a diverse panel of biological targets to identify potential therapeutic applications.
-
Conducting structure-activity relationship (SAR) studies by modifying the substituents on both the phenyl and oxadiazole rings to enhance potency and selectivity.
The lack of specific data for this compound highlights a gap in the current scientific literature and presents an opportunity for novel research in the field of medicinal chemistry. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this and related 1,2,4-oxadiazole derivatives.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 3-(3-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and characterization data.
Synthetic Pathway Overview
The synthesis of this compound is proposed as a two-step process. The initial step involves the formation of the 1,2,4-oxadiazole ring system to yield the precursor, 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole. This is followed by a selective benzylic bromination of the methyl group on the phenyl ring.
The overall synthetic scheme is as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole (Precursor)
This procedure is adapted from established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and anhydrides.
-
Materials:
-
3-Methylbenzamidoxime
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-methylbenzamidoxime (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole.
-
Step 2: Synthesis of this compound (Final Product)
This procedure follows the general principles of free-radical benzylic bromination using N-bromosuccinimide (NBS).
-
Materials:
-
3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (or a suitable alternative solvent like acetonitrile or ethyl acetate)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the final product, this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical and Stoichiometric Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Methylbenzamidoxime | C₈H₁₀N₂O | 150.18 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 |
| 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole | C₁₀H₁₀N₂O | 174.20 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 |
| This compound | C₁₀H₉BrN₂O | 253.10 | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Synthesis of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole | Dichloromethane | Room Temperature | 12-24 | 70-85 |
| 2 | Synthesis of this compound | Carbon Tetrachloride | Reflux (77 °C) | 2-4 | 60-75 |
Table 3: Characterization Data
| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) | MS (m/z) |
| 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole | White solid | 45-48 | 7.90-7.80 (m, 2H), 7.40-7.30 (m, 2H), 2.65 (s, 3H), 2.42 (s, 3H) | 175.1 [M+H]⁺ |
| This compound | Off-white solid | 98-102 | 8.05-7.95 (m, 2H), 7.55-7.45 (m, 2H), 4.55 (s, 2H), 2.68 (s, 3H) | 253.0, 255.0 [M, M+2]⁺ |
Note: The characterization data for the final product is predicted based on the structure and data for similar compounds.
Workflow and Logical Relationships
The experimental workflow can be visualized as a series of sequential operations, from starting materials to the final purified product.
Caption: Detailed workflow for the two-step synthesis of the target compound.
In-Depth Technical Guide: Structure Elucidation of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. This document details a proposed synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the confirmation of its chemical structure. The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, and derivatives are explored for a wide range of biological activities.
Chemical Structure and Properties
This compound is a disubstituted 1,2,4-oxadiazole. The core structure consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms. This core is substituted at the 3-position with a 3-(bromomethyl)phenyl group and at the 5-position with a methyl group.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 253273-90-4 |
Proposed Synthetic Pathway
A two-step synthetic route is proposed for the preparation of this compound. The first step involves the synthesis of the precursor, 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole, followed by a selective benzylic bromination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole (Precursor)
This protocol is based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles.
Step 1: Preparation of 3-Methylbenzamidoxime
-
To a solution of 3-methylbenzonitrile in ethanol, add an equimolar solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium carbonate or triethylamine).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring
-
Dissolve the purified 3-methylbenzamidoxime in an excess of acetic anhydride.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling to room temperature, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
Synthesis of this compound (Final Product)
This step involves the selective free-radical bromination of the benzylic methyl group.
-
Dissolve 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[1]
-
Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2]
-
Reflux the reaction mixture while irradiating with a UV lamp or a household compact fluorescent lamp to initiate the reaction.[3]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[3]
-
Cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Structure Elucidation Data
The following tables summarize the expected analytical data for the final product, this compound. These are predicted values based on the characterization of structurally similar compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.4 (m, 4H, Ar-H), ~4.5 (s, 2H, -CH₂Br), ~2.6 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C-5 of oxadiazole), ~168 (C-3 of oxadiazole), ~138-128 (Ar-C), ~32 (-CH₂Br), ~12 (-CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H str.), ~2950 (Aliphatic C-H str.), ~1600, 1480 (C=N, C=C str.), ~1250 (C-O str.), ~680 (C-Br str.) |
| Mass Spectrometry (EI) | m/z (%): 252/254 [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes), fragments corresponding to loss of Br, CH₂Br, and cleavage of the oxadiazole ring. |
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of the synthesized compound.
Caption: Logical workflow for the synthesis and structural confirmation of the target compound.
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis and structure elucidation of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The expected analytical data provides a benchmark for researchers to confirm the successful synthesis and purification of this compound. This information is valuable for scientists engaged in the discovery and development of novel bioactive molecules containing the 1,2,4-oxadiazole scaffold.
References
An In-depth Technical Guide to 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
CAS Number: 253273-90-4
This technical guide provides a comprehensive overview of 3-(3-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic pathway, predicted physicochemical properties, and potential biological activities based on established chemical principles and data from structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure and serve as a reference for experimental work.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)CBr |
| InChI Key | CERZNQPNTHWEAD-UHFFFAOYSA-N |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process, starting from commercially available materials. The proposed workflow involves the formation of the 1,2,4-oxadiazole ring followed by benzylic bromination.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole
This procedure is based on general methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and anhydrides.[1][2]
-
Materials: 3-Methylbenzamide oxime, Acetic anhydride, Pyridine (or another suitable base), and an appropriate solvent (e.g., Dioxane or Toluene).
-
Procedure:
-
Dissolve 3-methylbenzamide oxime in the chosen solvent.
-
Add an equimolar amount of acetic anhydride to the solution. A base such as pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole.
-
Step 2: Synthesis of this compound
This step involves the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).
-
Materials: 3-(3-Methylphenyl)-5-methyl-1,2,4-oxadiazole, N-Bromosuccinimide (NBS), a radical initiator (e.g., Azobisisobutyronitrile - AIBN or benzoyl peroxide), and a non-polar solvent (e.g., Carbon tetrachloride or Benzene).
-
Procedure:
-
Dissolve the 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole intermediate in the chosen solvent.
-
Add a stoichiometric amount of NBS and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the final compound.
-
Predicted Analytical Data
The following table summarizes the expected analytical data for this compound based on the analysis of structurally similar compounds.[3]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): Aromatic protons (multiplet, ~7.4-8.0 ppm, 4H), Bromomethyl protons (-CH₂Br, singlet, ~4.5 ppm, 2H), Methyl protons (-CH₃, singlet, ~2.6 ppm, 3H). |
| ¹³C NMR | δ (ppm): Aromatic carbons (~125-138 ppm), Oxadiazole carbons (~165-175 ppm), Bromomethyl carbon (-CH₂Br, ~32 ppm), Methyl carbon (-CH₃, ~12 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 253.0 and 255.0 (due to bromine isotopes). |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the 1,2,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[4][5] Derivatives of 1,2,4-oxadiazole have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][6][7]
The presence of a reactive bromomethyl group suggests that this compound could act as an alkylating agent, potentially targeting nucleophilic residues in biomolecules such as proteins and nucleic acids. This reactivity is a common feature in certain anticancer drugs.
Given the prevalence of 1,2,4-oxadiazole derivatives as anticancer agents, a hypothetical mechanism of action could involve the induction of apoptosis. One possible signaling pathway that could be modulated is the caspase activation cascade.[5]
Caption: Hypothetical apoptosis induction pathway.
This proposed pathway illustrates how the compound could induce cellular stress, leading to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death. This remains a hypothesis pending experimental validation.
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis and potential biological relevance, based on the established chemistry of the 1,2,4-oxadiazole scaffold. Further experimental work is necessary to validate the proposed synthetic routes, characterize the compound thoroughly, and explore its biological activities and mechanism of action.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Data of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Introduction: 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-oxadiazole scaffold in various pharmacologically active agents. This guide provides a detailed overview of its expected spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As direct experimental spectra for this specific molecule are not widely published, the data presented herein are predicted based on established spectroscopic principles and analysis of analogous structures. This document is intended for researchers, scientists, and professionals in drug development requiring a foundational understanding of this molecule's analytical profile.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| CAS Number | 253273-90-4 |
| Canonical SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)CBr |
Predicted Spectral Data
The following sections detail the anticipated spectral data for the title compound. These predictions are derived from spectral databases and the analysis of structurally related compounds containing phenyl, bromomethyl, and 1,2,4-oxadiazole moieties.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and methyl protons. The solvent is assumed to be CDCl₃.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.15 | s | 1H | Aromatic CH (Position 2 of phenyl) |
| ~ 8.05 | d | 1H | Aromatic CH (Position 6 of phenyl) |
| ~ 7.65 | d | 1H | Aromatic CH (Position 4 of phenyl) |
| ~ 7.55 | t | 1H | Aromatic CH (Position 5 of phenyl) |
| ~ 4.60 | s | 2H | Benzylic -CH₂ Br |
| ~ 2.65 | s | 3H | Oxadiazole -CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments within the molecule. The carbons of the 1,2,4-oxadiazole ring are expected at the downfield end of the spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 176.0 | C5 of 1,2,4-oxadiazole (C-CH₃) |
| ~ 168.5 | C3 of 1,2,4-oxadiazole (C-Phenyl) |
| ~ 139.0 | Quaternary aromatic C -CH₂Br |
| ~ 132.5 | Aromatic C H |
| ~ 131.0 | Quaternary aromatic C attached to oxadiazole |
| ~ 130.5 | Aromatic C H |
| ~ 129.5 | Aromatic C H |
| ~ 127.0 | Aromatic C H |
| ~ 32.0 | Benzylic -C H₂Br |
| ~ 12.0 | Oxadiazole -C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by absorptions corresponding to the key functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (CH₃, CH₂) | Weak |
| ~ 1610, 1580, 1480 | Aromatic C=C Stretch | Medium-Strong |
| ~ 1590 | C=N Stretch (Oxadiazole ring) | Strong |
| ~ 1250 | C-O Stretch (Oxadiazole ring) | Strong |
| ~ 680 | C-Br Stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum under Electron Ionization (EI) is expected to show a prominent molecular ion peak. The presence of bromine would result in a characteristic M+2 isotopic pattern. Typical fragmentation of 1,2,4-oxadiazoles involves cleavage of the heterocyclic ring.[1][2]
| m/z | Proposed Fragment | Notes |
| 252 / 254 | [M]⁺ (C₁₀H₉BrN₂O)⁺ | Molecular ion peak with bromine isotope pattern (approx. 1:1 ratio). |
| 173 | [M - Br]⁺ | Loss of the bromine radical. |
| 132 | [C₇H₄N₂O]⁺ | Fragment from cleavage of the benzylic C-C bond. |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in benzylic compounds. |
| 42 | [C₂H₂N]⁺ | Fragment corresponding to the methyl-nitrile portion after ring cleavage. |
Experimental Protocols
The following protocols describe generalized methods for the synthesis and spectral analysis of this compound.
Synthesis Protocol: Cyclization of an Acylamidine Intermediate
A common route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.
-
Amidoxime Formation: 3-(Bromomethyl)benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in an alcoholic solvent. The mixture is typically heated to reflux to produce 3-(bromomethyl)-N'-hydroxybenzimidamide.
-
Acylation: The resulting amidoxime is acylated using acetic anhydride or acetyl chloride in a suitable solvent like pyridine or dichloromethane. This forms the O-acetyl amidoxime intermediate.
-
Cyclization: The intermediate is heated, often in a high-boiling point solvent such as xylene or DMF, to induce thermal cyclodehydration, yielding the final this compound product.
-
Purification: The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an Electron Ionization (EI) or Electrospray Ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Visualizations
Structural-Spectral Correlation Map
The following diagram illustrates the correlation between the molecular structure and its key predicted NMR signals.
Caption: Predicted NMR spectral correlations for key functional groups.
Synthesis and Characterization Workflow
This diagram outlines the general process for producing and verifying the compound.
Caption: General workflow for the synthesis and spectral analysis.
References
Physical and chemical properties of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group and a 3-(bromomethyl)phenyl group. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive overview of the known physical and chemical properties, a proposed synthesis protocol, and an exploration of the potential biological significance of this compound.
Chemical and Physical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | Fluorochem |
| CAS Number | 253273-90-4 | Fluorochem[1], Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₀H₉BrN₂O | Fluorochem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 253.10 g/mol | Fluorochem[1], Santa Cruz Biotechnology[2] |
| Physical State | Solid | Fluorochem[1] |
| Melting Point | 71-72 °C | Fluorochem[1] |
| Boiling Point | ~400.5 °C (Predicted) | ACD/Labs Percepta |
| Density | ~1.5 g/cm³ (Predicted) | ACD/Labs Percepta |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted) | Inferred from structure |
| InChI | InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3 | Fluorochem[1] |
| InChI Key | CERZNQPNTHWEAD-UHFFFAOYSA-N | Fluorochem[1] |
| SMILES | CC1=NC(C2=CC=CC(CBr)=C2)=NO1 | Fluorochem[1] |
Spectral Data (Predicted)
Detailed experimental spectra for this compound are not publicly available. However, based on the chemical structure and known spectral data for analogous compounds, the following characteristic peaks can be predicted:
-
¹H NMR:
-
Aromatic protons (phenyl ring): δ 7.4-8.0 ppm (multiplet, 4H)
-
Bromomethyl protons (-CH₂Br): δ 4.5-4.7 ppm (singlet, 2H)
-
Methyl protons (-CH₃): δ 2.5-2.7 ppm (singlet, 3H)
-
-
¹³C NMR:
-
Aromatic carbons: δ 120-140 ppm
-
Oxadiazole ring carbons: δ 165-175 ppm
-
Bromomethyl carbon (-CH₂Br): δ 30-35 ppm
-
Methyl carbon (-CH₃): δ 10-15 ppm
-
-
IR (Infrared) Spectroscopy:
-
C=N stretching (oxadiazole ring): ~1600-1650 cm⁻¹
-
C-O-N stretching (oxadiazole ring): ~1000-1200 cm⁻¹
-
C-Br stretching: ~600-700 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be expected at m/z 252 and 254 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
-
Common fragmentation patterns for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.
-
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned as a two-step process starting from 3-cyanotoluene.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Reactivity and Stability of the Bromomethylphenyl Group
The bromomethylphenyl group is a versatile functional moiety frequently employed in organic synthesis and medicinal chemistry. Its utility stems from the benzylic bromide, which serves as a reactive handle for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Reactivity Profile
The reactivity of the bromomethylphenyl group is dominated by the lability of the carbon-bromine bond. The phenyl ring stabilizes intermediates, such as carbocations and radicals, at the benzylic position through resonance. This inherent stability of intermediates dictates the primary reaction pathways available to this functional group.
Nucleophilic Substitution Reactions
The bromomethylphenyl group readily undergoes nucleophilic substitution reactions (SN1 and SN2) due to the good leaving group ability of the bromide ion and the resonance stabilization of the transition state or carbocation intermediate.[1][2] The reaction mechanism is influenced by the solvent, the nucleophile, and the substitution pattern on the phenyl ring.
-
SN2 Mechanism: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is chiral.
-
SN1 Mechanism: Favored by weak nucleophiles in polar protic solvents. This pathway involves the formation of a resonance-stabilized benzyl carbocation intermediate.
Common nucleophiles include amines, alcohols, thiols, and carbanions.[3] However, side reactions such as elimination, over-alkylation, and hydrolysis can occur, particularly in the presence of strong bases or water.[3]
SN2 reaction pathway of the bromomethylphenyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromomethylphenyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This reaction couples the bromomethylphenyl group with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][5] It is a powerful tool for forming biaryl and related structures. The reactivity order for the halide is generally I > Br > OTf >> Cl.[4]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction involves the coupling of the bromomethylphenyl group with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7][8] This method is highly effective for the synthesis of arylalkynes. The reaction is typically carried out under mild conditions.[9]
Radical Reactions
The bromomethylphenyl group can undergo radical reactions, most notably radical bromination at the benzylic position if another alkyl group is present on the ring. More commonly, the bromomethyl group itself is installed via radical bromination of a methylphenyl precursor using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or light.[10][11] The stability of the resulting benzylic radical is a key driving force for these reactions.[12]
Stability Profile
The stability of the bromomethylphenyl group is a critical consideration in its application. While reactive, it can be stable under specific conditions.
-
Thermal Stability: Generally stable at moderate temperatures, but can decompose at elevated temperatures, often through radical pathways.
-
Acidic/Basic Stability: Susceptible to hydrolysis to the corresponding benzyl alcohol under both acidic and basic aqueous conditions, with the rate increasing in the presence of stronger acids or bases.[3]
-
Photochemical Stability: The C-Br bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a benzylic radical.[10] This property is exploited in radical initiation.
Quantitative Data
The reactivity of the bromomethylphenyl group can be quantified by its bond dissociation energy (BDE).
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| Benzyl C-H | 85 | 356 |
| Benzyl C-Br | 55 | 230 |
| Phenyl C-Br | 79 | 331 |
Data sourced from representative values for benzylic and aryl bonds.[13][14] The lower BDE of the benzylic C-Br bond compared to an aryl C-Br bond highlights its higher reactivity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of a bromomethylphenyl derivative with an arylboronic acid.[15]
-
Reaction Setup: To a dry reaction flask, add the bromomethylphenyl compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add an anhydrous solvent system, such as a mixture of toluene and water or dioxane.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Nucleophilic Substitution with an Amine
This protocol outlines the synthesis of a benzylic amine from a bromomethylphenyl derivative.
-
Reaction Setup: Dissolve the bromomethylphenyl compound (1.0 equiv.) in a suitable polar aprotic solvent, such as DMF or acetonitrile, in a reaction flask.
-
Reagent Addition: Add the amine nucleophile (1.1-2.0 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 equiv.) to scavenge the HBr byproduct.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or crystallization.
Conclusion
The bromomethylphenyl group is a cornerstone functional group in modern organic synthesis, offering a gateway to a multitude of molecular architectures. Its reactivity is primarily centered on the benzylic C-Br bond, which readily participates in nucleophilic substitution, cross-coupling, and radical reactions. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its effective utilization in research and drug development. Careful control of reaction conditions is paramount to achieving desired outcomes while minimizing side reactions.
References
- 1. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Bond Dissociation Energies [cxp.cengage.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of pharmacological activities.[1][2] This versatile scaffold serves as a stable and effective replacement for ester and amide functionalities, enhancing pharmacokinetic stability and metabolic resistance in drug candidates.[3] This technical guide provides an in-depth overview of the diverse biological activities of 1,2,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5][6] The mechanisms of action are varied and include the inhibition of enzymes crucial for cancer cell proliferation, such as carbonic anhydrase, histone deacetylase (HDAC), and tubulin polymerization.[5][7]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 1,2,4-oxadiazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Target Cell Line(s) | IC50 (µM) | Reference Compound |
| 1,2,4-Oxadiazole linked Imidazopyridine (Compound 1) | MCF-7 (Breast), A-549 (Lung), A375 (Melanoma) | 0.68 ± 0.03, 1.56 ± 0.061, 0.79 ± 0.033 | Adriamycin |
| 1,2,4-Oxadiazole linked 1,2,4-Thiadiazole-pyrimidine (Compound 5) | MCF-7 (Breast), A-549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | 0.22 ± 0.078, 0.11 ± 0.051, 0.93 ± 0.043, 0.34 ± 0.056 | Not Specified |
| 1,2,4-Oxadiazole-1,2,3-Triazole-Pyrazole Derivative (Compound 16) | MCF-7 (Breast) | 0.081 ± 0.0012 | Not Specified |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil (IC50 = 3.2 µM) |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil (IC50 = 0.23 µM) |
Table 1: Summary of Anticancer Activity of 1,2,4-Oxadiazole Derivatives.[4][6][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-oxadiazole derivatives and a reference drug (e.g., Adriamycin or 5-Fluorouracil) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Several 1,2,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[9][10] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the inflammatory response.[10]
Quantitative Data for Anti-inflammatory Activity
The following table presents the inhibitory activity of 1,2,4-oxadiazole derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Inhibition of NO Production (IC50, µM) | Reference Compound |
| JC01 (Hit Compound) | 8.5 | Dexamethasone |
| Compound 17 | 1.2 | Dexamethasone |
Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives.[10]
Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the 1,2,4-oxadiazole derivatives for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response and NO production. The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
Antimicrobial and Antiviral Activities
The 1,2,4-oxadiazole scaffold is also a key component in the development of novel anti-infective agents, demonstrating activity against a range of bacteria, fungi, and viruses.[11][12][13]
Quantitative Data for Antimicrobial and Antiviral Activity
The following tables summarize the minimum inhibitory concentration (MIC) for antibacterial and antifungal activities, and the half-maximal effective concentration (EC50) for antiviral activity.
Antibacterial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference Compound |
| Compound 52 | S. aureus (MRSA) | 0.5 - 2 | Vancomycin |
| Compound 53 | E. faecium (VRE) | 1 - 4 | Linezolid |
| Compound 57 | C. difficile (MDR) | MIC90 = 1 | Not Specified |
Table 3: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives.[11][14]
Antiviral Activity
| Compound | Target Virus | EC50 (nM) |
| Phenyl oxadiazole (36) | Human Rhinovirus (hRV-A71, hRV-B14, hRV-A21) | 3.7, 66.0, 22.0 |
| Compound 5d | Zika Virus (ZIKV) | Potent activity reported |
Table 4: Antiviral Activity of 1,2,4-Oxadiazole Derivatives.[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The 1,2,4-oxadiazole derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antidiabetic Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antidiabetic agents.[15][16] A primary mechanism of action is the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[15][16]
Quantitative Data for Antidiabetic Activity
The following table shows the α-glucosidase inhibitory activity of some 1,2,4-oxadiazole derivatives.
| Compound | α-Glucosidase Inhibition (IC50, µM) | Reference Compound |
| Analog 1 | 1.10 | Acarbose (IC50 = 38.40 ± 0.80 µM) |
| Analog 4 | 8.60 | Acarbose |
| Analog 16 | 4.20 | Acarbose |
| Analog 17 | 3.10 | Acarbose |
| Analog 19 | 2.50 | Acarbose |
Table 5: α-Glucosidase Inhibitory Activity of 1,2,4-Oxadiazole Derivatives.[17]
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The enzyme is pre-incubated with various concentrations of the 1,2,4-oxadiazole derivative.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
The 1,2,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities.[1][7] The data and protocols presented in this guide underscore the potential of these compounds in the development of novel therapeutics for a range of diseases, including cancer, inflammation, infectious diseases, and diabetes. Further exploration and optimization of 1,2,4-oxadiazole-based compounds are warranted to unlock their full therapeutic potential.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmspr.in [ijmspr.in]
- 14. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researcher.manipal.edu [researcher.manipal.edu]
- 16. rjptonline.org [rjptonline.org]
- 17. tandfonline.com [tandfonline.com]
Substituted 1,2,4-Oxadiazoles: A Comprehensive Review for Drug Discovery
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisostere for ester and amide functionalities. Substituted 1,2,4-oxadiazoles exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents. This review provides an in-depth analysis of the synthesis, biological applications, and structure-activity relationships of substituted 1,2,4-oxadiazoles, with a focus on recent advancements in the field.
Synthesis of Substituted 1,2,4-Oxadiazoles
The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the acylation of an amidoxime with an acylating agent, such as an acid chloride or anhydride. The subsequent cyclization can be achieved under thermal conditions or in the presence of a base.
A widely utilized synthetic route involves the reaction of amidoximes with carboxylic acids in the presence of a coupling agent, followed by cyclodehydration to yield the desired 1,2,4-oxadiazole. Another prominent method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Furthermore, multi-component reactions have emerged as an efficient strategy for the synthesis of these heterocyclic compounds.
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
A representative experimental protocol for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole is as follows:
-
Amidoxime Formation: To a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) is added. The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the N'-hydroxy-4-methoxybenzimidamide (amidoxime).
-
Acylation: The obtained amidoxime (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or pyridine. Benzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours.
-
Cyclization: The O-acyl amidoxime intermediate is then heated at reflux in a high-boiling solvent like toluene or xylene for 8-12 hours to effect cyclodehydration. The progress of the reaction is monitored by TLC.
-
Purification: After completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole.
Biological Activities of Substituted 1,2,4-Oxadiazoles
Substituted 1,2,4-oxadiazoles have been reported to possess a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, compounds incorporating this heterocycle have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) |
| Compound A | Tubulin Polymerization | MCF-7 | 0.5 |
| Compound B | EGFR Kinase | A549 | 1.2 |
| Compound C | PI3K/Akt Pathway | HCT116 | 2.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of 1,2,4-oxadiazoles has been attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 2: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Target | Assay | IC50 (µM) |
| Compound D | COX-2 | In vitro enzyme assay | 0.8 |
| Compound E | 5-LOX | In vitro enzyme assay | 1.5 |
Antimicrobial Activity
Substituted 1,2,4-oxadiazoles have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 3: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Compound F | Staphylococcus aureus | 8 |
| Compound G | Escherichia coli | 16 |
| Compound H | Candida albicans | 4 |
Signaling Pathways and Experimental Workflows
Signaling Pathway
Preliminary Biological Screening of Novel Oxadiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, consistently featured in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary biological screening of novel oxadiazole compounds, detailing experimental protocols and presenting quantitative data to facilitate comparative analysis. The guide also includes visualizations of key signaling pathways and experimental workflows to enhance understanding.
Anticancer Screening
Oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2][3] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression, such as the EGFR, PI3K/Akt/mTOR, and p53 pathways.[4]
Quantitative Anticancer Activity
The in vitro cytotoxic activity of novel oxadiazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative oxadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4h | A549 (Lung Carcinoma) | <0.14 | Cisplatin | 4.98 |
| 4i | A549 (Lung Carcinoma) | 1.59 | Cisplatin | 4.98 |
| 4l | A549 (Lung Carcinoma) | 1.80 | Cisplatin | 4.98 |
| 33 | MCF-7 (Breast Adenocarcinoma) | 0.34 ± 0.025 | - | - |
| 8 | HepG2 (Hepatocellular Carcinoma) | 1.2 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |
| 9 | HepG2 (Hepatocellular Carcinoma) | 0.8 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |
| 28 | MCF-7 (Breast Adenocarcinoma) | 5.68 µg/mL | Cisplatin | 11.20 µg/mL |
| AMK OX-8 | A549 (Lung Carcinoma) | 25.04 | - | - |
| AMK OX-9 | A549 (Lung Carcinoma) | 20.73 | - | - |
| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | - | - |
| AMK OX-12 | HeLa (Cervical Cancer) | 32.91 | - | - |
Experimental Protocols for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the novel oxadiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[6][7]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Key Signaling Pathways in Oxadiazole-Mediated Anticancer Activity
Experimental workflow for in vitro anticancer screening of oxadiazole compounds.
Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of oxadiazole compounds.
Antimicrobial Screening
Oxadiazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[8][9] Their mechanism of action can involve the disruption of essential cellular processes in microbes.
Quantitative Antimicrobial Activity
The in vitro antimicrobial efficacy of novel oxadiazole compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[10][11]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 14a | P. aeruginosa | 0.2 | Ciprofloxacin | 0.2 |
| 14a | B. subtilis | 0.2 | Ciprofloxacin | 0.2 |
| 14b | P. aeruginosa | 0.2 | Ciprofloxacin | 0.2 |
| 14b | B. subtilis | 0.2 | Ciprofloxacin | 0.2 |
| 22b | B. subtilis | 0.78 | Levofloxacin | - |
| 22c | B. subtilis | 0.78 | Levofloxacin | - |
| 4a | MRSA | 0.25-1 | Norfloxacin | 1-2 |
| Compound 3 | S. aureus | 1-4 | - | - |
| Compound 13 | S. aureus (MRSA) | 0.5 | - | - |
Experimental Protocol for Antimicrobial Screening
This method is a widely used technique for determining the MIC of antimicrobial agents.[12][13][14]
-
Preparation of Compound Dilutions: Perform a two-fold serial dilution of the oxadiazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Screening
Certain oxadiazole derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key mediators of the inflammatory response, such as nitric oxide (NO) and pro-inflammatory cytokines.[15][16] The NF-κB signaling pathway is a crucial regulator of inflammation and a potential target for these compounds.
Quantitative Anti-inflammatory Activity
The in vitro anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) / % Inhibition |
| Ox-6f | Albumin Denaturation | 74.16 ± 4.41% | Ibuprofen | 84.31 ± 4.93% |
| Ox-6d | Albumin Denaturation | 70.56 ± 2.87% | Ibuprofen | 84.31 ± 4.93% |
| 8b | NO Production | 0.40 | Celecoxib | 16.47 |
| 11c | NO Production | 2.60 | Celecoxib | 16.47 |
| Compound 10 | Carrageenan-induced Paw Edema | 88.33% | Flurbiprofen | 90.01% |
| Compound 3 | Carrageenan-induced Paw Edema | 66.66% | Flurbiprofen | 90.01% |
Experimental Protocol for Anti-inflammatory Screening
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[17][18][19][20]
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the oxadiazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Simplified NF-κB signaling pathway in inflammation and the inhibitory effect of oxadiazole compounds.
This guide provides a foundational framework for the preliminary biological screening of novel oxadiazole compounds. The presented protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the identification and characterization of new therapeutic candidates. Further in-depth studies are essential to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of promising lead compounds.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. ijmspr.in [ijmspr.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. ijrpc.com [ijrpc.com]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Step-by-step synthesis protocol for 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Based on established synthetic methodologies for 1,2,4-oxadiazole derivatives and benzylic bromination, a detailed protocol for the synthesis of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole can be devised. The following application note provides a plausible two-step synthetic pathway for researchers in medicinal chemistry and drug development.
Application Note: Synthesis of this compound
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic scaffold in medicinal chemistry, known for its role as a bioisostere for esters and amides and its presence in a wide range of biologically active compounds.[1] Various synthetic strategies exist for the formation of the 1,2,4-oxadiazole core, most commonly involving the cyclization of amidoximes with acylating agents or nitriles.[1][2] This protocol outlines a two-step procedure for the synthesis of this compound, a potentially useful intermediate for further chemical elaboration. The synthesis involves the initial formation of a 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole intermediate, followed by a selective radical bromination of the benzylic methyl group.
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two main steps as illustrated in the workflow diagram below.
-
Step 1: Synthesis of the intermediate, 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole, via the reaction of 3-methylbenzamidoxime with acetic anhydride.
-
Step 2: Selective free-radical bromination of the benzylic methyl group of the intermediate using N-Bromosuccinimide (NBS) to yield the final product.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood.
Step 1: Synthesis of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole
This procedure is adapted from general methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles by acylation and cyclization of an amidoxime.
-
Preparation of 3-methylbenzamidoxime:
-
To a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium carbonate (1.5 eq) in aqueous ethanol, add 3-methylbenzonitrile (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-12 hours).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 3-methylbenzamidoxime, which can be used in the next step without further purification.
-
-
Formation of 1,2,4-Oxadiazole Ring:
-
Dissolve the crude 3-methylbenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
Step 2: Synthesis of this compound
This step involves a standard free-radical bromination of the benzylic methyl group.
-
Bromination Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05 eq).
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp or a standard 100W incandescent bulb to initiate the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. The completion can also be observed as the dense NBS sinks and is replaced by the less dense succinimide floating at the surface.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate with water and then with a saturated solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.
-
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis. Yields and specific analytical data are hypothetical and representative of typical outcomes for these types of reactions.
| Step | Product Name | Starting Materials | Key Reagents | Illustrative Yield (%) | Illustrative M.P. (°C) |
| 1 | 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole | 3-methylbenzamidoxime | Acetic Anhydride, Pyridine | 75-85% | 65-68 |
| 2 | This compound | 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole | N-Bromosuccinimide (NBS), AIBN | 60-70% | 98-101 |
Visualization of Workflow
The following diagram illustrates the logical flow of the two-step synthesis.
Caption: Synthetic pathway for this compound.
References
Application Notes & Protocols for the Purification of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Introduction
3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and positional isomers (ortho, para). Achieving high purity is critical for accurate biological evaluation and further synthetic steps. These notes provide detailed protocols for the primary purification techniques applicable to this compound: recrystallization and column chromatography. A key consideration is the reactivity of the bromomethyl group, which is susceptible to degradation under basic or nucleophilic conditions and at elevated temperatures.[1] Therefore, purification methods should employ neutral conditions and avoid prolonged heating where possible.[1]
Purification Strategy Overview
The general workflow for purifying the target compound involves an initial assessment of the crude material, followed by the selection of an appropriate primary purification technique. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) should be used to assess purity at each stage.
Caption: General workflow for the purification of this compound.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3]
Experimental Protocol
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature but high solubility when heated.[3] Common choices include ethanol, methanol, isopropanol, ethyl acetate, and solvent mixtures like hexanes/ethyl acetate or aqueous ethanol.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[1] This step helps prevent premature crystallization of the desired product.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[1]
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.
Data Presentation: Suggested Recrystallization Solvents
| Solvent/Solvent System | Polarity | Rationale & Comments |
| Isopropanol / Ethanol | Polar Protic | Often a good starting point for moderately polar compounds.[3][4] |
| Ethyl Acetate / Hexanes | Mixed | Dissolve in a minimum of hot ethyl acetate, then add hot hexanes until the solution becomes slightly cloudy. Reheat to clarify and then cool.[5] |
| Dichloromethane / Hexanes | Mixed | Similar to the ethyl acetate/hexanes system but for compounds more soluble in chlorinated solvents. |
| Aqueous Ethanol (e.g., 1:1) | Polar Protic | Can be effective for brominated compounds where impurities may have different water solubility.[6] |
Troubleshooting Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is below the solvent's boiling point, or the solution is cooling too quickly.[2] | Use a lower-boiling point solvent. Allow the solution to cool more slowly. Add a seed crystal to induce crystallization.[1] |
| Poor Recovery | Too much solvent was used, or the compound is too soluble in the cold solvent.[1] | Concentrate the solution by evaporating some solvent. Choose a solvent in which the compound has lower room-temperature solubility.[1] |
| No Crystals Form | The solution is not supersaturated, or impurities are inhibiting crystallization. | Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal. Try a different solvent system.[1] |
Method 2: Silica Gel Column Chromatography
Column chromatography is a highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (eluent).[1] It is particularly useful for separating non-crystalline products, complex mixtures, or positional isomers.[7]
Experimental Protocol
-
Solvent System Selection (TLC): First, determine the optimal eluent using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., gradients of ethyl acetate in hexanes). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly without air bubbles or cracks. Add a layer of sand on top of the silica to protect the surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[8]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation: Suggested Eluent Systems for Chromatography
| Stationary Phase | Eluent System (Mobile Phase) | Rationale & Comments |
| Silica Gel | Ethyl Acetate / Hexanes | A standard system for compounds of moderate polarity. Start with 5% EtOAc and gradually increase to 20-30%.[7][8][9] |
| Silica Gel | Dichloromethane / Hexanes | Offers different selectivity compared to ethyl acetate and can be useful if co-elution occurs. |
| Phenyl-bonded Silica | Acetonitrile / Water or Methanol / Water | Phenyl columns can offer enhanced separation of aromatic positional isomers due to π-π interactions.[10][11][12] This is a reversed-phase technique. |
Troubleshooting Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate eluent system or a poorly packed column.[1] | Optimize the solvent system using TLC. Ensure the column is packed uniformly without cracks. |
| Band Tailing | The compound is interacting too strongly with the silica (e.g., acidic/basic groups), or the column is overloaded. | Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic ones). Use less sample material. |
| Compound is Stuck | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
digraph "Method Selection Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Analyze Crude Product", shape=diamond, fillcolor="#FFFFFF"]; Is_Solid [label="Is the product a solid?", shape=diamond, fillcolor="#FFFFFF"]; Is_High_Purity [label="Is purity already high (>85%)?", shape=diamond, fillcolor="#FFFFFF"]; Isomers_Present [label="Are positional isomers\na major impurity?", shape=diamond, fillcolor="#FFFFFF"];
Recrystallization [label="Choose Recrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Choose Column Chromatography", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Is_Solid; Is_Solid -> Is_High_Purity [label="Yes"]; Is_Solid -> Chromatography [label="No (Oily)"]; Is_High_Purity -> Recrystallization [label="Yes"]; Is_High_Purity -> Isomers_Present [label="No"]; Isomers_Present -> Chromatography [label="Yes"]; Isomers_Present -> Recrystallization [label="No"]; }
Caption: Decision tree for selecting the appropriate primary purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. ijacskros.com [ijacskros.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Use of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (CAS 253273-90-4) is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2][3][4][5] The presence of a reactive bromomethyl group on the phenyl ring allows for its use as an effective alkylating agent, enabling the introduction of the 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl moiety into a variety of nucleophilic substrates. The 1,2,4-oxadiazole heterocycle is a well-established pharmacophore found in numerous biologically active compounds, acting as a bioisosteric replacement for ester and amide functionalities and contributing to improved metabolic stability and pharmacokinetic properties.[6][7]
These application notes provide detailed protocols for the use of this compound in the O-alkylation of phenols and the N-alkylation of anilines, common transformations in the synthesis of biologically active molecules. While specific literature examples for the alkylation reactions of this exact compound are not prevalent, the following protocols are based on well-established methods for analogous benzylic bromides.
Synthesis of this compound
The target compound can be synthesized from 3-methylbenzonitrile in a two-step process. The first step involves the conversion of the nitrile to an amidoxime, followed by cyclization with acetic anhydride. The resulting tolyl-oxadiazole is then subjected to free-radical bromination.
Caption: Synthetic scheme for this compound.
Application 1: O-Alkylation of Phenols
The reaction of this compound with various substituted phenols provides a straightforward route to a range of diaryl ethers. These products can be of interest as scaffolds in drug discovery.
Experimental Protocol: General Procedure for O-Alkylation
-
To a stirred solution of a substituted phenol (1.0 eq.) in a suitable solvent such as acetone or DMF (0.1 M), add a base like potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq.) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ether.
Caption: Experimental workflow for the O-alkylation of phenols.
Data Presentation: Illustrative O-Alkylation Reactions
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | 60 | 6 | 92 |
| 2 | 4-Methoxyphenol | K₂CO₃ | Acetone | 60 | 5 | 95 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | DMF | 80 | 4 | 88 |
| 4 | 2-Chlorophenol | K₂CO₃ | DMF | 80 | 8 | 85 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions.
Application 2: N-Alkylation of Anilines
The N-alkylation of anilines and other amino-containing heterocycles with this compound is a key step in the synthesis of compounds with potential applications in medicinal chemistry.
Experimental Protocol: General Procedure for N-Alkylation
-
In a round-bottom flask, dissolve the aniline derivative (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF (0.1 M).
-
Add this compound (1.2 eq.) to the solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the N-alkylated product.
Caption: Experimental workflow for the N-alkylation of anilines.
Data Presentation: Illustrative N-Alkylation Reactions
| Entry | Aniline Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DIPEA | ACN | 80 | 12 | 85 |
| 2 | 4-Fluoroaniline | DIPEA | ACN | 80 | 10 | 88 |
| 3 | 3-Methoxyaniline | K₂CO₃ | DMF | 60 | 16 | 82 |
| 4 | 4-Aminobenzoic acid ethyl ester | DIPEA | DMF | 80 | 18 | 75 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions.
Biological Context and Signaling Pathways
The 1,2,4-oxadiazole moiety is a prominent feature in many compounds designed to interact with various biological targets. For instance, derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of enzymes such as papain-like protease (PLpro) of SARS-CoV-2, as well as modulators of various receptors.[7] The introduction of the 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl group via alkylation can lead to novel derivatives for screening against a wide array of biological targets. The specific signaling pathways impacted would depend on the nature of the nucleophile and the overall structure of the final molecule.
Caption: Logical workflow for drug discovery using the title compound.
Conclusion
This compound is a valuable synthetic intermediate for the facile introduction of a substituted benzyl-oxadiazole moiety into organic molecules. The protocols provided herein offer robust starting points for the O- and N-alkylation of phenols and anilines, respectively. These methods should be readily adaptable to a wider range of nucleophilic substrates, facilitating the synthesis of novel compound libraries for screening in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. scbt.com [scbt.com]
- 2. CAS 253273-90-4: 3-(3-(Bromometil)fenil)-5-metil-1,2,4-oxa… [cymitquimica.com]
- 3. CAS RN 253273-90-4 | Fisher Scientific [fishersci.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 253273-90-4|this compound|BLD Pharm [bldpharm.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
Application Notes and Protocols: 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole as a Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole as a versatile synthetic intermediate in the field of drug discovery. The inherent reactivity of the benzylic bromide moiety, combined with the established pharmacological significance of the 1,2,4-oxadiazole scaffold, makes this compound a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.
Introduction to the Intermediate
This compound is a key organic intermediate characterized by a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a 3-(bromomethyl)phenyl group at the 3-position. The 1,2,4-oxadiazole ring is a well-recognized pharmacophore in medicinal chemistry, known for its bioisosteric properties, mimicking amide or ester functionalities while offering improved metabolic stability.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][3][4]
The primary reactive site of this intermediate is the benzylic bromide. Benzylic halides are known to be highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the facile introduction of diverse functional groups.[5] This reactivity is central to its utility in building a library of drug-like molecules.
Representative Synthetic Application: Synthesis of Kinase Inhibitor Scaffolds
The bromomethyl group of this compound serves as an excellent electrophilic handle for reaction with various nucleophiles such as amines, phenols, and thiols. A prevalent application in drug discovery is the reaction with primary or secondary amines to forge a C-N bond, a key linkage in many kinase inhibitors. This protocol details a representative nucleophilic substitution reaction with a generic secondary amine.
2.1. Experimental Protocol: General Procedure for Nucleophilic Substitution with a Secondary Amine
This protocol describes the synthesis of a tertiary amine derivative by reacting this compound with a generic secondary amine (e.g., morpholine) as a nucleophile.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per 1 mmol of the starting material).
-
Add the secondary amine (1.2 eq.) to the solution.
-
Add potassium carbonate (2.0 eq.) as a base to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid precipitate (inorganic salts) and wash with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure tertiary amine derivative.
2.2. Quantitative Data
The following table presents representative quantitative data for the synthesis described in the protocol.
| Parameter | Value |
| Reactants | |
| This compound | 267 mg (1.0 mmol) |
| Morpholine | 104 mg (1.2 mmol) |
| Potassium Carbonate | 276 mg (2.0 mmol) |
| Acetonitrile (solvent) | 10 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 5 hours |
| Product | |
| Product Name | 4-((3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methyl)morpholine |
| Yield | 225 mg (82%) |
| Purity (by HPLC) | >98% |
Visualization of Workflow and Biological Context
3.1. Synthetic Workflow
The following diagram illustrates the general synthetic workflow for utilizing this compound as an intermediate for the synthesis of a diverse library of compounds through nucleophilic substitution.
Caption: Synthetic workflow for generating a library of potential kinase inhibitors.
3.2. Representative Signaling Pathway: MAPK/ERK Pathway
Many 1,2,4-oxadiazole-containing compounds have been investigated as inhibitors of kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, such as the ERK pathway.[6][7][8] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[9] The synthesized derivatives from our intermediate could potentially inhibit key kinases in this pathway, such as MEK or ERK.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and application notes for the crystallization of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a critical process for purification, characterization, and downstream applications such as single-crystal X-ray diffraction. While specific crystallization conditions for this exact molecule are not widely reported, the following protocols are based on established methods for the crystallization of related oxadiazole derivatives and bromomethylphenyl compounds.
Introduction to Crystallization of Oxadiazole Derivatives
Crystallization is a pivotal technique for the purification of solid organic compounds. For oxadiazole derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry, obtaining a crystalline solid is essential for ensuring high purity and for structural elucidation via X-ray crystallography. The methods outlined below provide a starting point for developing a robust crystallization protocol for this compound. The choice of solvent and technique will largely depend on the compound's solubility and thermal stability.
Data Presentation: Recommended Solvents and Techniques
The selection of an appropriate solvent system is the most critical factor in successful crystallization. The following table summarizes common solvents and techniques that have been successfully employed for the crystallization of oxadiazole derivatives and can be adapted for the target molecule.
| Crystallization Technique | Solvent/Solvent System | Typical Yields (for related compounds) | Notes |
| Recrystallization | Ethanol | 65-90% | A common and effective method for many organic compounds.[1][2] |
| Recrystallization | Methanol | 54-66% | Useful for compounds with moderate solubility at room temperature.[2][3] |
| Recrystallization | Dimethylformamide (DMF) / Methanol | 50-65% | Good for compounds that are sparingly soluble in alcohols alone.[4] |
| Recrystallization | Ethyl Acetate / Petroleum Ether | Not specified | A non-polar/polar solvent system that can be effective for inducing crystallization. |
| Slow Evaporation | Dichloromethane / Hexane | Not specified | Suitable for obtaining high-quality single crystals for X-ray diffraction.[5] |
| Slow Evaporation | Ethanol | Not specified | Can be used for less soluble compounds where slow solvent removal is beneficial.[5] |
Experimental Protocols
The following are detailed protocols for common crystallization methods. It is recommended to start with small-scale trials (10-20 mg) to screen for optimal conditions before scaling up.
Protocol 1: Single Solvent Recrystallization
This is the most common and straightforward crystallization method.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., Ethanol, Methanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when the compound is very soluble in one solvent and poorly soluble in another.
Materials:
-
Crude this compound
-
Solvent pair (e.g., DMF/Methanol, Ethyl Acetate/Petroleum Ether)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (the solvent in which it is highly soluble, e.g., DMF or Ethyl Acetate) at or near its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (the anti-solvent in which the compound is poorly soluble, e.g., Methanol or Petroleum Ether) dropwise until the solution becomes slightly cloudy (turbid).
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Protocol 3: Slow Evaporation for Single Crystal Growth
This method is ideal for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[5]
Materials:
-
Purified this compound
-
High-purity, volatile solvent or solvent mixture (e.g., Dichloromethane/Hexane)
-
Small vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Dissolution: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust particles that could act as nucleation sites.
-
Evaporation: Cover the vial with parafilm and pierce a few small holes in it. This will allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: Place the vial in a location free from vibrations and temperature fluctuations.
-
Isolation: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of the "poor" solvent if a co-solvent system was used.
-
Drying: Allow the crystals to air-dry or dry under a gentle stream of inert gas.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the crystallization of this compound.
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. benchchem.com [benchchem.com]
Applications of 1,2,4-Oxadiazoles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its value stems from its bioisosteric relationship with amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This privileged scaffold is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]
This document provides detailed application notes on the diverse therapeutic applications of 1,2,4-oxadiazoles, supported by quantitative data, comprehensive experimental protocols for their synthesis and biological evaluation, and visualizations of the underlying signaling pathways and experimental workflows.
Anticancer Applications
1,2,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and include the induction of apoptosis through the activation of caspases.[7][8]
Quantitative Data: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 16a | 1,2,4-Oxadiazole-linked imidazopyrazine | MCF-7 | 0.68 | [3] |
| A-549 | 1.56 | [3] | ||
| A-375 | 0.79 | [3] | ||
| 16b | 1,2,4-Oxadiazole-linked imidazopyrazine | MCF-7 | 0.22 | [3] |
| A-549 | 1.09 | [3] | ||
| A-375 | 1.18 | [3] | ||
| 9a | 1,2,4-Oxadiazole analog of Terpyridine | MCF-7 | 0.48 | [9] |
| HCT-116 | 5.13 | [9] | ||
| 9c | 1,2,4-Oxadiazole analog of Prodigiosin | MCF-7 | 0.19 | [9] |
| HCT-116 | 1.17 | [9] | ||
| 13a | 1,2,4-Oxadiazole-fused-imidazothiadiazole | A375 | 0.11 | [9] |
| MCF-7 | 0.21 | [9] | ||
| ACHN | 0.19 | [9] | ||
| 14a | 1,2,4-Oxadiazole-linked benzimidazole | MCF-7 | 0.12 | [9] |
| A549 | 0.23 | [9] | ||
| A375 | 0.15 | [9] | ||
| Compound 23 | 1,2,4-Oxadiazole targeting CAIX | HCT-116 | 11.1 | [10] |
Signaling Pathway: 1,2,4-Oxadiazole-Induced Apoptosis
Several 1,2,4-oxadiazole derivatives induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. This process culminates in the activation of effector caspases, such as caspase-3, which are responsible for the execution of programmed cell death. The pathway often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent formation of the apoptosome.[11][12][13][14]
Experimental Protocol: Caspase-3 Activation Assay (Colorimetric)
This protocol outlines the measurement of caspase-3 activity in cancer cell lysates following treatment with a 1,2,4-oxadiazole derivative.
Materials:
-
Cancer cell line of interest
-
1,2,4-oxadiazole test compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Caspase-3 Assay Kit (Colorimetric), including:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
DEVD-pNA substrate (4 mM)
-
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of the 1,2,4-oxadiazole compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).[5]
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Wash the cells with ice-cold PBS.
-
Add Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[15]
-
-
Caspase-3 Activity Measurement:
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the vehicle control.[15]
-
Anti-inflammatory Applications
1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties.[15][16] A key mechanism of their action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in the inflammatory response.[17][18]
Quantitative Data: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Assay | Cell Line | Activity (IC50 in µM) | Reference |
| JC01 Hit Compound | NO Production | RAW 264.7 | - | [17] |
| Compound 17 | NO Production | RAW 264.7 | 12.84 ± 0.21 | [17] |
| NF-κB Luciferase | RAW 264.7 | 1.35 ± 0.39 | [17] |
Signaling Pathway: Inhibition of LPS-Induced NF-κB Activation
In macrophages, lipopolysaccharide (LPS) from Gram-negative bacteria binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS and COX-2.[4][8] Certain 1,2,4-oxadiazole compounds have been shown to inhibit this pathway by preventing the phosphorylation of p65 and the degradation of IκBα.[17][18]
Experimental Protocols
This protocol measures the inhibitory effect of 1,2,4-oxadiazole compounds on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
1,2,4-oxadiazole test compound
-
DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin
-
Griess Reagent (e.g., from Sigma)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 540-570 nm
Procedure:
-
Cell Culture and Treatment:
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.[19]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540-570 nm.[19]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production compared to the LPS-only treated control.
-
This assay quantifies the inhibition of NF-κB transcriptional activity.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
LPS
-
1,2,4-oxadiazole test compound
-
Complete culture medium
-
White, solid-bottom 96-well microplate
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Treatment and Stimulation:
-
Pre-treat the cells with the 1,2,4-oxadiazole compound for the desired duration.
-
Stimulate the cells with LPS for 5-6 hours.[12]
-
-
Luminescence Measurement:
-
Data Analysis:
-
Calculate the inhibition of LPS-induced NF-κB activity by comparing the luminescence of treated cells to the LPS-stimulated control.
-
Antimicrobial Applications
1,2,4-oxadiazole derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[2]
Quantitative Data: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |
| Compound 43 | Staphylococcus aureus | 0.15 | [2] |
| Salmonella schottmulleri | 0.05 | [2] | |
| Escherichia coli | 0.05 | [2] | |
| Pseudomonas aeruginosa | 7.8 | [2] | |
| Candida albicans | 12.5 | [2] | |
| Compound 58 | S. aureus ATCC | 4 | [2] |
| Compound 70 | Various bacteria | 8-16 | [2] |
| Compound 4f | Exserohilum turcicum | EC50: 29.14 | [21] |
| Cochliobolus capsici | EC50: 8.81 | [21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of a 1,2,4-oxadiazole compound that inhibits the visible growth of a microorganism.
Materials:
-
1,2,4-oxadiazole test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow the microorganism in the appropriate broth to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute the standardized inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[7]
-
-
Serial Dilution of the Compound:
-
Prepare a stock solution of the 1,2,4-oxadiazole compound.
-
Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.[6]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
-
Other Therapeutic Applications
Sphingosine-1-Phosphate (S1P) Receptor Agonists
1,2,4-oxadiazole-based compounds have been identified as potent and selective agonists of the S1P1 receptor.[2][22] S1P1 receptor activation plays a crucial role in lymphocyte trafficking, making its agonists potential therapeutic agents for autoimmune diseases like multiple sclerosis.[23]
S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[24] Agonist binding leads to the dissociation of the Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, while Gβγ can activate downstream signaling pathways, including the PI3K-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival and proliferation.[24][25]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Inhibitors of fatty acid amide hydrolase (FAAH) containing a 1,2,4-oxadiazole scaffold have been developed. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[3][6] By inhibiting FAAH, these compounds increase the levels of anandamide, which then enhances the activation of cannabinoid receptors (CB1 and CB2), leading to analgesic, anxiolytic, and anti-inflammatory effects.[3][15]
Synthesis of 1,2,4-Oxadiazoles
The most common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime, which is typically formed in situ from the reaction of an amidoxime with a carboxylic acid or its derivative (e.g., acyl chloride, ester).[26]
General Synthesis Workflow
Experimental Protocol: Synthesis of 3-(3,4,5-trimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole
This protocol describes a one-pot synthesis of a representative 3,5-disubstituted-1,2,4-oxadiazole.
Materials:
-
3,4,5-Trimethoxybenzamidoxime
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 3,4,5-trimethoxybenzamidoxime in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Acylation:
-
Add pyridine to the solution, followed by the dropwise addition of benzoyl chloride.
-
-
Cyclization:
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Heat the reaction mixture to reflux to promote cyclization.
-
-
Work-up and Purification:
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-(3,4,5-trimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole.
-
Note: Specific reaction times, temperatures, and purification solvents may need to be optimized for different substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 7. mdpi.com [mdpi.com]
- 8. Sophorolipid Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 15. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes and Protocols for Derivatization of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-(3-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. This versatile building block is particularly amenable to nucleophilic substitution reactions at the benzylic position, allowing for the introduction of a wide variety of functional groups. These derivatization strategies are pivotal in the synthesis of novel compounds for drug discovery and development, enabling the exploration of structure-activity relationships (SAR).
The primary derivatization pathway involves the SN2 reaction of the benzylic bromide with various nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation). The general reaction scheme is presented below:
I. Derivatization via Williamson Ether Synthesis (O-Alkylation)
The Williamson ether synthesis is a reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide. In this context, various substituted phenols can be deprotonated to form phenoxides, which then act as nucleophiles to displace the bromide from this compound.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol, 4-chlorophenol)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the substituted phenol (1.2 equivalents) in anhydrous DMF (5 mL), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether derivative.
-
Data Presentation: O-Alkylation
| Entry | Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 6 | 85 |
| 2 | 4-Chlorophenol | K₂CO₃ | ACN | 80 | 8 | 78 |
| 3 | Phenol | NaH | THF | 60 | 4 | 92 |
| 4 | 2-Naphthol | K₂CO₃ | DMF | 75 | 10 | 81 |
Note: The data presented in this table is representative and based on typical Williamson ether synthesis reactions with benzylic bromides. Actual yields may vary depending on the specific substrate and reaction conditions.
II. Derivatization via N-Alkylation with Amines
The benzylic bromide readily undergoes nucleophilic substitution with primary and secondary amines to form the corresponding secondary and tertiary amine derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol: General Procedure for N-Alkylation
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (ACN) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (10 mL), add the desired amine (1.5 equivalents) and potassium carbonate (2.0 equivalents).[1]
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-8 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (silica gel, appropriate eluent) to yield the pure N-alkylated product.
-
Data Presentation: N-Alkylation
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | ACN | 50 | 4 | 91 |
| 2 | Piperidine | Et₃N | DCM | RT | 6 | 88 |
| 3 | Aniline | K₂CO₃ | ACN | 60 | 8 | 75 |
| 4 | Benzylamine | Et₃N | DCM | RT | 5 | 89 |
Note: The data in this table is illustrative for N-alkylation of benzylic bromides. Optimization for the specific substrate may be required.
III. Derivatization via S-Alkylation with Thiols
Thiol nucleophiles react efficiently with the benzylic bromide to form thioether derivatives. The high nucleophilicity of thiols often allows these reactions to proceed under mild conditions.
Experimental Protocol: General Procedure for S-Alkylation
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the thiol (1.1 equivalents) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF (5 mL).
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, suitable eluent) to obtain the desired thioether.
-
Data Presentation: S-Alkylation
| Entry | Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | RT | 3 | 95 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMF | 50 | 4 | 90 |
| 3 | Ethanethiol | NaH | THF | RT | 3.5 | 93 |
| 4 | 4-Methylthiophenol | K₂CO₃ | DMF | 50 | 5 | 88 |
Note: This data is representative of S-alkylation reactions with benzylic bromides and may require optimization for the specific molecule.
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the derivatization of this compound.
Caption: General experimental workflow for derivatization.
Signaling Pathway Analogy: Drug Development Cascade
This diagram provides a conceptual analogy to a signaling pathway, illustrating the logical progression from the core scaffold to potential drug candidates.
References
Application Notes and Protocols for the Scale-Up Synthesis of Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies for the scale-up synthesis of oxadiazole derivatives, a critical scaffold in medicinal chemistry. The information presented is intended to guide researchers in transitioning from laboratory-scale synthesis to larger-scale production, addressing common challenges and offering practical solutions.
Introduction to Oxadiazole Scaffolds
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, with two common isomers being 1,3,4-oxadiazole and 1,2,4-oxadiazole.[1][2] These structures are prevalent in a wide array of pharmaceuticals due to their favorable pharmacokinetic properties and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5] The oxadiazole ring is often employed as a bioisosteric replacement for ester and amide functional groups, enhancing metabolic stability.[2]
Key Considerations for Scale-Up Synthesis
Scaling up the synthesis of oxadiazole derivatives from the bench to pilot or industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and the use of strong acids or bases, can lead to the decomposition of starting materials, intermediates, or the final product, resulting in low yields.[6] Optimization of reaction parameters is crucial for a successful scale-up.
-
Reagent Selection: The choice of reagents, particularly cyclodehydrating agents, is critical.[6] While reagents like phosphorus oxychloride and thionyl chloride are common in laboratory-scale synthesis, their use at a larger scale may pose safety and waste disposal concerns.[1][7][8] The use of safer and more environmentally benign alternatives should be explored.
-
By-product Formation: The formation of by-products is a common issue in oxadiazole synthesis. For instance, in the synthesis of 1,2,4-oxadiazoles from O-acylamidoxime intermediates, cleavage of the intermediate can lead to the formation of amidoximes and nitriles.[6] Similarly, the use of sulfur-containing reagents in 1,3,4-oxadiazole synthesis can result in the formation of 1,3,4-thiadiazole impurities.[6]
-
Purification: The removal of impurities, such as triphenylphosphine oxide (TPPO) when triphenylphosphine is used, can be challenging at a larger scale.[9] Developing a robust and scalable purification strategy is essential.
-
Safety: Some intermediates and reagents used in oxadiazole synthesis can be high-energy materials, posing potential safety risks during scale-up.[10] A thorough safety assessment is necessary to identify and mitigate these hazards.
Synthetic Pathways and Methodologies
Several synthetic routes are available for the preparation of oxadiazole derivatives. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the process.
Synthesis of 1,3,4-Oxadiazole Derivatives
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[1] This can be achieved using various dehydrating agents. Another prevalent route is the oxidative cyclization of N-acylhydrazones.[4][11]
General Synthetic Workflow for 1,3,4-Oxadiazoles
Caption: General workflow for the synthesis of 1,3,4-oxadiazole derivatives via the diacylhydrazine route.
Synthesis of 1,2,4-Oxadiazole Derivatives
The most widely applied method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclization of the resulting O-acylamidoxime intermediate.[12][13]
General Synthetic Workflow for 1,2,4-Oxadiazoles
Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives from amidoximes.
Comparative Data on Synthesis Protocols
The following tables summarize quantitative data from various reported methods for the synthesis of oxadiazole derivatives, providing a basis for comparison and selection of a suitable scale-up strategy.
Table 1: Comparison of Synthesis Methods for 2,5-Disubstituted 1,3,4-Oxadiazoles
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Acid hydrazides, Carboxylic acids, POCl₃ | 6-7 hours | 71-81 | [14] |
| Microwave-Assisted | Acid hydrazides, Benzoic acid, Clay | ~10 minutes | Generally higher than conventional | [14] |
| Iodine-Mediated Oxidative Cyclization (Flow) | Acyl hydrazones, Iodine, K₂CO₃, DMSO, 100 °C | 10 minutes (residence time) | Up to 93 | [15] |
| Dess–Martin Periodinane (DMP) Oxidation | N-acylhydrazones, DMP, Dichloromethane, Room Temperature | Not specified | Not specified | [8] |
| Direct Cyclization with TCCA | Hydrazides, Carboxylic acids, Trichloroisocyanuric acid (TCCA) | Ambient Temperature | Not specified | [7] |
Table 2: Comparison of Synthesis Methods for 3,5-Disubstituted 1,2,4-Oxadiazoles
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Room Temperature One-Pot Synthesis | Amidoximes, Carboxylic acid esters, NaOH/DMSO | 4-24 hours | 11-90 | [16] |
| Base-Catalyzed Cyclization | O-acylamidoximes, Organic base | Not specified | High efficiency | [12] |
| Copper-Catalyzed Cascade Reaction | Amidines, Methylarenes | Mild conditions | Moderate to good | [12] |
| Microwave-Assisted Synthesis | Amidoxime, Carboxylic acid, Coupling agent | Significantly shorter than conventional | Improved yields | [17] |
Detailed Experimental Protocols
The following are representative protocols for the synthesis of oxadiazole derivatives. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Conventional Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles[14]
This method involves the cyclodehydration of an N,N'-diacylhydrazine using phosphorus oxychloride.
Materials:
-
N,N'-Diacylhydrazine (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the N,N'-diacylhydrazine.
-
Carefully add phosphorus oxychloride to the flask.
-
Heat the reaction mixture to reflux and maintain for the required time (typically 6-7 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles[14]
This protocol offers a rapid and efficient alternative to conventional heating.
Materials:
-
Acid hydrazide (1 equivalent)
-
Carboxylic acid (1 equivalent)
-
Clay (e.g., Montmorillonite K-10)
Procedure:
-
Grind the acid hydrazide, carboxylic acid, and clay together in a mortar and pestle to obtain a homogeneous mixture.
-
Transfer the mixture to a microwave-safe vessel.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short duration (e.g., ~10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles at Room Temperature[16]
This procedure describes a one-pot synthesis from an amidoxime and a carboxylic acid ester.
Materials:
-
Amidoxime (1 equivalent)
-
Carboxylic acid methyl or ethyl ester (1 equivalent)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the amidoxime and the carboxylic acid ester in DMSO.
-
Add powdered sodium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for the required duration (4-24 hours), monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, filter the solid, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Common Issues in Scale-Up
Troubleshooting Logic for Low Yield in Oxadiazole Synthesis
Caption: A logical workflow for troubleshooting low yields in oxadiazole synthesis.
Conclusion
The scale-up synthesis of oxadiazole derivatives requires careful consideration of reaction conditions, reagent selection, by-product formation, and safety. By leveraging modern synthetic methodologies such as microwave-assisted synthesis and flow chemistry, and by implementing robust process development and optimization strategies, researchers can efficiently and safely produce these valuable heterocyclic compounds on a larger scale. The protocols and data presented herein serve as a valuable resource for navigating the challenges associated with the scale-up of oxadiazole synthesis in a drug discovery and development setting.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. benchchem.com [benchchem.com]
- 15. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Safe Handling and Storage of Brominated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated organic compounds are a versatile class of chemicals essential for various applications in organic synthesis, pharmaceutical development, and materials science. However, their utility is often accompanied by significant health and safety risks, including toxicity, corrosivity, and reactivity.[1][2][3] Strict adherence to established safety protocols is paramount to minimize risks and ensure a safe laboratory environment. These application notes provide comprehensive guidelines for the safe handling and storage of these compounds.
Hazard Identification and Risk Assessment
Before working with any brominated organic compound, a thorough risk assessment must be conducted. This involves:
-
Reviewing the Safety Data Sheet (SDS): The SDS contains critical information regarding hazards, handling, storage, and emergency procedures for the specific compound.
-
Identifying Potential Hazards: Brominated compounds can be toxic, corrosive, and reactive.[1][2] They may cause severe skin and eye burns, as well as respiratory tract irritation.[2]
-
Evaluating Reactivity: These compounds can react violently with oxidizing agents, reducing agents, alkalis, and certain metals like aluminum.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[4][5]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[4] |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[4][6] | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for short-term contact. For extended use or with liquid bromine, fluorinated rubber gloves are recommended.[2][4] | Prevents direct skin contact with the chemical.[4][5] |
| Body | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[4] | Protects skin and personal clothing from contamination. Must be fully buttoned.[4] |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[4] | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[4] | |
| Respiratory | NIOSH-Approved Respirator | With appropriate cartridges for organic vapors. | Required when working outside a fume hood or if engineering controls are insufficient.[4] |
Handling Procedures
All handling of brominated organic compounds should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][6]
General Handling Protocol
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and have spill cleanup materials readily available.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Reaction Setup: Securely assemble all glassware within the fume hood.
-
Post-Handling:
Storage Procedures
Proper storage is crucial for maintaining the stability of brominated organic compounds and preventing hazardous reactions.[1]
| Parameter | Requirement | Rationale |
| Location | Cool, dry, and well-ventilated area.[1][2][7] | Prevents degradation, pressure buildup, and accumulation of hazardous vapors.[1] |
| Light | Away from direct sunlight and heat sources.[1][7] | Prevents light- or heat-induced decomposition or reaction.[1] |
| Containers | Tightly sealed, chemically resistant containers (e.g., glass).[1][2] | Avoids leakage and release of fumes.[1] |
| Segregation | Store separately from incompatible materials such as reducing agents, alkalis, powdered metals, and combustible materials.[1][2][7] | Mitigates the risk of violent reactions.[1][2] |
| Labeling | Clearly labeled with the chemical name and associated hazards.[1] | Ensures proper identification and awareness of risks. |
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
If flammable, extinguish all ignition sources.[1]
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible absorbents like sawdust.[7]
-
Small spills can be treated with sodium thiosulfate before absorption.[1]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[1]
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Activate the emergency response team.
-
Prevent entry to the contaminated area.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
Waste Disposal
Improper disposal of brominated organic compounds can cause significant environmental harm.
-
Waste Segregation: All brominated organic waste must be collected in dedicated, clearly labeled "Halogenated Organic Waste" containers.[1][6] Do not mix with non-halogenated waste.[1]
-
Container Management: Waste containers must be kept tightly closed and stored in a secondary containment tray within a ventilated area.[1]
-
Disposal: Follow your institution's guidelines for hazardous waste pickup and disposal.[1]
Quantitative Data Summary
| Parameter | Value | Compound Example |
| Permissible Exposure Limit (PEL) | 0.1 ppm | Bromine |
Experimental Workflow for Handling Brominated Organic Compounds
Caption: Workflow for the safe handling of brominated organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. icl-group-sustainability.com [icl-group-sustainability.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Notes and Protocols for Protein Labeling with 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a covalent labeling reagent designed for the targeted modification of proteins. This compound features a bromomethylphenyl group, which acts as a reactive electrophile, capable of forming stable covalent bonds with nucleophilic amino acid residues within proteins. The 1,2,4-oxadiazole heterocycle provides a stable scaffold for the reactive moiety. This reagent is a valuable tool for a variety of applications in chemical biology and drug discovery, including target identification, validation, and the study of protein structure and function.
The primary mechanism of action involves the alkylation of soft nucleophiles on the protein surface by the benzylic bromide. The most likely targets are the side chains of cysteine and methionine residues, although reactions with other nucleophiles such as lysine and histidine may occur under specific conditions. The selectivity of labeling can be tuned by controlling reaction parameters such as pH, temperature, and stoichiometry.
These application notes provide detailed protocols for protein labeling with this compound, characterization of the resulting conjugate, and a workflow for identifying protein targets in a complex proteome.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Reactive Group | Bromomethylphenyl |
| Target Residues | Cysteine, Methionine (primary) |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Probe Concentration | 10 - 100 µM | Optimal concentration should be determined empirically. |
| Molar Ratio (Probe:Protein) | 1:1 to 20:1 | Start with a 10-fold molar excess of the probe. |
| Reaction Buffer | Phosphate or HEPES buffer | Avoid amine-containing buffers like Tris. |
| pH | 7.0 - 8.5 | Higher pH can increase the reactivity of lysine residues. |
| Temperature | 4 - 37 °C | Lower temperatures can increase selectivity. |
| Incubation Time | 30 min - 4 hours | Monitor reaction progress over time. |
Table 3: Quantitative Analysis of Labeling Efficiency and Stoichiometry
| Analytical Method | Parameter Measured | Typical Results |
| Intact Protein Mass Spectrometry | Mass shift upon labeling | A mass increase corresponding to the mass of the probe (252.10 Da after loss of HBr) per modification. |
| Labeling Stoichiometry | Can determine the number of probe molecules per protein. | |
| Peptide Mass Fingerprinting (LC-MS/MS) | Site of modification | Identifies the specific amino acid residue(s) labeled. |
| Labeling Efficiency (%) | Quantification of modified vs. unmodified peptides. | |
| Fluorogenic Thiol Quantification | Rate of thiol consumption | Can be used to determine the kinetics of the labeling reaction.[1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein
This protocol describes a general method for labeling a purified protein with this compound.
Materials:
-
Purified protein of interest
-
This compound (Probe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 5 mg/mL.
-
Prepare Probe Stock Solution: Prepare a 10 mM stock solution of the probe in anhydrous DMSO.
-
Labeling Reaction:
-
Add the probe stock solution to the protein solution to achieve the desired final molar ratio (e.g., 10:1 probe to protein). The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
-
Quench Reaction: Add the quenching reagent to a final concentration of 10 mM to consume any unreacted probe. Incubate for 30 minutes at room temperature.
-
Remove Excess Probe: Remove unreacted probe and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterize Conjugate: Analyze the labeled protein using SDS-PAGE and mass spectrometry to confirm labeling and determine the stoichiometry and site of modification (see Protocol 2).
-
Storage: Store the labeled protein at -80°C.
Protocol 2: Characterization of the Labeled Protein by Mass Spectrometry
This protocol outlines the steps for confirming covalent modification and identifying the site of labeling using mass spectrometry.
Materials:
-
Labeled protein from Protocol 1
-
Unlabeled protein (control)
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
-
Trypsin (for peptide mapping)
-
DTT and Iodoacetamide (for reduction and alkylation)
-
Formic acid and acetonitrile (for LC-MS)
Procedure:
-
Intact Protein Analysis:
-
Desalt the labeled and unlabeled protein samples.
-
Analyze both samples by intact protein mass spectrometry to determine the mass shift upon labeling. A successful reaction will show a mass increase corresponding to the addition of the probe.[2]
-
-
Peptide Mapping to Identify Modification Site:
-
Reduction and Alkylation: Reduce the disulfide bonds in the labeled and unlabeled protein samples with DTT and alkylate the free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the protein samples with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a mass modification on nucleophilic residues corresponding to the mass of the labeling reagent. Fragment ions in the MS/MS spectra will confirm the exact site of modification.
-
Protocol 3: Workflow for Target Identification in a Complex Proteome
This protocol describes a chemical proteomics approach to identify the cellular targets of this compound. This workflow can be adapted for target discovery of covalent inhibitors.[3]
Materials:
-
Live cells or cell lysate
-
This compound (Probe)
-
Alkyne- or azide-functionalized version of the probe for click chemistry
-
Biotin-azide or biotin-alkyne for click chemistry
-
Copper(I) catalyst and ligands for CuAAC (click reaction)
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat live cells with the probe at various concentrations and for different durations. Include a DMSO-treated control.
-
Cell Lysis: Lyse the cells to obtain a total proteome lysate.
-
Click Chemistry:
-
If an alkyne-functionalized probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated proteome with streptavidin beads to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Digest the captured proteins with trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.
-
Data Analysis and Target Validation:
-
Identify proteins that are significantly enriched in the probe-treated samples compared to the control.
-
Validate potential targets using orthogonal methods such as Western blotting or by labeling the purified recombinant protein.
-
Mandatory Visualization
Caption: Experimental workflow for labeling a purified protein.
Caption: Workflow for identifying cellular targets of the probe.
Caption: Inhibition of an enzymatic pathway by covalent modification.
References
- 1. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 3-(3-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common experimental challenges, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The synthesis is typically a two-stage process. The first stage involves the formation of the 1,2,4-oxadiazole core, followed by a subsequent functional group modification.
-
Stage 1: 1,2,4-Oxadiazole Formation. This involves the synthesis of 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole. A common method is the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which is then acylated and cyclized.[1]
-
Stage 2: Radical Bromination. The methyl group on the phenyl ring of the intermediate is then brominated, typically via a free-radical reaction using N-Bromosuccinimide (NBS), to yield the final product.[2]
Q2: Which steps are most critical for achieving a high overall yield?
Both stages present unique challenges. The cyclization of the O-acyl amidoxime intermediate in Stage 1 is often the most difficult and time-consuming step.[1] In Stage 2, controlling the selectivity of the radical bromination to prevent side reactions is crucial for a high yield of the desired product.[3]
Q3: What are the most common by-products that can form during this synthesis?
In Stage 1, a prevalent by-product can be the cleavage of the O-acylamidoxime intermediate, which reverts to the amidoxime and generates a nitrile.[4] During Stage 2, potential by-products include the dibrominated product (3-(dibromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole) or impurities arising from the degradation of the reactive bromomethyl group.[5]
Synthesis Workflow and Troubleshooting
This section provides a detailed breakdown of each synthetic stage, common problems, and potential solutions.
Overall Synthetic Workflow
References
Identifying side products in the synthesis of 1,2,4-oxadiazoles
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the formation of side products during their experiments.
Troubleshooting Guide: Common Issues in 1,2,4-Oxadiazole Synthesis
This guide addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, with a focus on the formation of common side products.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of the Desired 1,2,4-Oxadiazole | Incomplete Acylation of Amidoxime: The initial acylation of the amidoxime starting material may be inefficient. | Ensure the carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA can be highly effective.[1] |
| Inefficient Cyclodehydration: The final ring-closing step to form the oxadiazole can be challenging.[1] | For thermal cyclization, ensure adequate heating, such as refluxing in a high-boiling solvent like toluene or xylene. For base-mediated cyclization, use strong, non-nucleophilic bases like TBAF in anhydrous THF or superbase systems like NaOH/DMSO or KOH/DMSO, which can promote the reaction at room temperature.[1][2] | |
| Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the starting materials can interfere with the reaction.[1] | Protect these functional groups before performing the coupling and cyclization steps. | |
| Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime | Cleavage of the O-Acyl Amidoxime Intermediate: This is a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1][3][4] | Minimize the reaction time and temperature for the cyclodehydration step. It is crucial to ensure anhydrous conditions, especially when a base is used.[1] |
| Formation of an Isomeric Product (e.g., 1,3,4-Oxadiazole) | Boulton-Katritzky Rearrangement: 3,5-substituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo thermal or acid/moisture-catalyzed rearrangement to other heterocycles.[1][5] | Use neutral and anhydrous conditions for the reaction workup and purification. Store the final compound in a dry environment to prevent rearrangement.[1] |
| Photochemical Rearrangement: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to their 1,3,4-isomers.[1][5] | If using photochemical methods, carefully control the irradiation wavelength and other reaction parameters. | |
| Formation of a Furoxan (1,2,5-Oxadiazole-2-oxide) | Nitrile Oxide Dimerization: In syntheses proceeding via a 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, the nitrile oxide can dimerize.[1][6] This is often a competing and sometimes favored pathway.[1] | To favor the desired cycloaddition, use the nitrile as the solvent or in a large excess to increase the probability of the intermolecular reaction over dimerization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 1,2,4-oxadiazoles starting from an O-acyl amidoxime?
A1: The most prevalent side product is the cleavage of the O-acyl amidoxime intermediate, which results in the formation of the corresponding amidoxime and nitrile.[3] This hydrolysis is often promoted by the presence of moisture or by extended heating.[1]
Q2: I am using a 1,3-dipolar cycloaddition to synthesize a 1,2,4-oxadiazole and I'm observing a significant amount of a side product with the mass of a nitrile oxide dimer. What is this and how can I minimize it?
A2: The side product is likely a furoxan (a 1,2,5-oxadiazole-2-oxide), which is formed by the dimerization of the nitrile oxide intermediate.[1][6] To minimize this, it is recommended to use the nitrile substrate as the solvent or in a large excess. This increases the likelihood of the nitrile oxide reacting with the nitrile rather than with another molecule of itself.[1]
Q3: My purified 1,2,4-oxadiazole seems to be degrading or rearranging upon storage or during subsequent experimental workups. What could be the cause?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement. This is particularly common for 3,5-disubstituted derivatives with a saturated side chain and can be initiated by heat, acid, or even trace amounts of moisture.[1][5] To enhance the stability of your compound, ensure you use neutral, anhydrous conditions for your final workup and purification, and store it in a dry environment.[1]
Q4: Can microwave irradiation be used to improve the synthesis and reduce side products?
A4: Yes, microwave irradiation has been reported as an effective method to promote the cyclization of O-acyl amidoxime derivatives, often leading to shorter reaction times and potentially reducing the formation of side products that result from prolonged heating.[5] It can be a valuable tool for optimizing the cyclodehydration step.
Data Presentation
Table 1: Effect of Coupling Agents and Bases on the Yield of 1,2,4-Oxadiazoles
The choice of reagents for the acylation and cyclization steps significantly impacts the overall yield of the desired 1,2,4-oxadiazole. The following table provides a qualitative summary of yields based on different reagent combinations.
| Coupling Agent | Base | Solvent | Typical Yield |
| HATU | DIPEA | Aprotic (e.g., DMF, THF) | Excellent[1] |
| EDC/DCC | - | Aprotic (e.g., DCM) | Moderate to Good[7] |
| CDI | NaOH | DMSO | Good[2] |
| T3P | TEA | Ethyl Acetate | Excellent[6][7] |
| - | TBAF | THF | Good to Excellent[1][2] |
| - | NaOH/KOH | DMSO | Good to Excellent[1][2] |
Note: "Excellent" yields are generally considered >90%, "Good" 70-89%, and "Moderate" 50-69%.
Experimental Protocols
General Procedure for the Two-Step Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol first involves the acylation of an amidoxime followed by a base-mediated cyclization.
Step 1: Amidoxime Acylation
-
In a sealed vessel under a dry nitrogen atmosphere, combine the amidoxime (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).[1]
-
To this stirring suspension, add a solution of the desired acyl chloride (1.0-1.2 eq) in the same anhydrous solvent dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Upon completion, the reaction mixture containing the O-acyl amidoxime intermediate can be carried forward to the next step, sometimes after a simple filtration to remove the base.
Step 2: Base-Mediated Cyclization
-
To the solution containing the O-acyl amidoxime, add a strong, non-nucleophilic base. A common choice is tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.0-1.4 eq).[2]
-
Stir the reaction mixture at room temperature and monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS. Reaction times can range from 1 to 16 hours.[2]
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
One-Pot Synthesis in a Superbase Medium
This method allows for the direct synthesis of 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid ester.
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the carboxylic acid ester (1.2 eq).[8]
-
Stir the mixture vigorously at room temperature for 4-24 hours, monitoring the reaction by TLC.[8]
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis and major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability issues of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution stem from its two key structural features: the 1,2,4-oxadiazole ring and the benzylic bromide group. The 1,2,4-oxadiazole ring can be susceptible to pH-dependent hydrolysis, leading to ring-opening. The benzylic bromide is a reactive functional group that can undergo nucleophilic substitution, particularly hydrolysis, in the presence of water or other nucleophiles.
Q2: How does pH affect the stability of the 1,2,4-oxadiazole ring?
A2: The stability of the 1,2,4-oxadiazole ring is significantly influenced by pH. Based on studies of analogous compounds, the ring exhibits maximum stability in a slightly acidic to neutral pH range (approximately 3-5).[1] In highly acidic or alkaline conditions, the rate of degradation increases. At low pH, protonation of a nitrogen atom in the ring can facilitate a nucleophilic attack and subsequent ring cleavage.[1] At high pH, the ring can be opened by direct nucleophilic attack.[1]
Q3: What are the likely degradation products resulting from the instability of the benzylic bromide?
A3: The benzylic bromide is prone to hydrolysis, which would result in the formation of the corresponding benzyl alcohol, 3-(3-(hydroxymethyl)phenyl)-5-methyl-1,2,4-oxadiazole. This alcohol can potentially undergo further oxidation to the corresponding benzoic acid derivative.
Q4: What solvents are recommended for dissolving and storing this compound?
A4: For short-term use, aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are recommended to minimize the hydrolysis of the benzylic bromide. For longer-term storage in solution, it is crucial to use anhydrous aprotic solvents and store the solution at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). The presence of water should be strictly avoided.
Q5: How can I monitor the degradation of my compound in solution?
A5: The most common and effective method for monitoring the degradation of the compound and the appearance of degradation products is High-Performance Liquid Chromatography (HPLC) with a UV detector. Developing a stability-indicating HPLC method that can separate the parent compound from its potential degradation products is essential.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Purity in Aqueous Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the benzylic bromide | 1. Immediately switch to an anhydrous aprotic solvent for your experiments. 2. If an aqueous environment is necessary, prepare fresh solutions immediately before use and minimize the time the compound is in the aqueous medium. 3. Analyze your sample by HPLC to confirm the presence of the hydrolyzed product (benzyl alcohol derivative). | Reduced rate of degradation and preservation of the parent compound. |
| pH-induced degradation of the 1,2,4-oxadiazole ring | 1. Measure the pH of your solution. 2. Adjust the pH to a range of 3-5 using a suitable buffer system. 3. Re-analyze your sample by HPLC to assess the impact of pH adjustment on stability. | Increased stability of the compound in the optimized pH range. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Short-Term Storage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent-mediated degradation | 1. Identify the solvent used for storage. 2. If a protic solvent (e.g., methanol, ethanol) was used, this is the likely cause. Switch to an anhydrous aprotic solvent. 3. Store the solution at a lower temperature (-20°C or -80°C). | Disappearance or significant reduction of the unknown peaks in subsequent analyses. |
| Presence of contaminants in the solvent | 1. Use a fresh, high-purity (e.g., HPLC grade) anhydrous solvent. 2. Ensure all glassware is thoroughly dried before use. | A clean baseline in the HPLC chromatogram of the solvent and a stable solution of your compound. |
Data Presentation
The following table summarizes stability data for compounds with similar functional groups to this compound. This data should be used as a general guide for experimental design.
| Compound/Functional Group | Condition | Observation | Reference |
| 1,2,4-Oxadiazole Derivative (BMS-708163) | pH 3-5 | Maximum stability | [1] |
| Low pH | Increased degradation rate via ring opening | [1] | |
| High pH | Increased degradation rate via ring opening | [1] | |
| Benzyl Nicotinate (Benzylic Ester) | pH 2.0-3.0 (50°C) | No degradation observed | [2][3][4] |
| pH 7.4-10.0 (50°C) | Apparent first-order degradation kinetics | [2][3][4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of the compound in a given solvent system over time.
Materials:
-
This compound
-
HPLC-grade anhydrous solvent (e.g., acetonitrile)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
Aliquot the stock solution into several HPLC vials.
-
Store the vials at the desired temperature (e.g., room temperature, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.
-
Immediately analyze the sample by a validated, stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and any degradation products.
-
Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.
Protocol 2: pH-Dependent Stability Study
Objective: To evaluate the stability of the compound across a range of pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (or other suitable co-solvent)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate volumetric flasks, prepare solutions of the compound at the final desired concentration by adding a small volume of the stock solution to each buffer solution. The final concentration of the organic co-solvent should be kept low and consistent across all samples.
-
Confirm the pH of each final solution using a pH meter.
-
Incubate the solutions at a constant temperature.
-
At predetermined time intervals, withdraw an aliquot from each solution and analyze by HPLC.
-
Determine the degradation rate at each pH value.
Mandatory Visualization
Caption: Potential degradation pathways of the compound in solution.
Caption: Experimental workflow for stability assessment.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Substituted Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of substituted oxadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during crystallization experiments in a question-and-answer format.
Issue 1: No Crystals Are Forming
Q: I've set up my crystallization experiment, but no crystals have formed. What should I do?
A: The absence of crystal formation is a common issue, often related to insufficient supersaturation of your solution. Here are several troubleshooting steps you can take:
-
Increase Concentration: Your solution may not be saturated enough for crystals to nucleate and grow. You can increase the concentration by:
-
Slow Evaporation: Leave the container partially open in a controlled environment to allow for the slow evaporation of the solvent.[1]
-
Adding More Solute: If you have more of your solid compound, add small portions to the solution, ensuring it dissolves completely (gentle heating may be necessary), until you reach the saturation point.
-
-
Induce Nucleation: Crystal growth requires an initial nucleation event. If spontaneous nucleation doesn't occur, you can try to induce it by:
-
Seed Crystals: Introduce a single, well-formed crystal from a previous successful crystallization into the solution. This will act as a template for further crystal growth.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the glass container below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[1]
-
-
Optimize Solvent System: The choice of solvent is critical. If your compound is too soluble, it will not precipitate. Conversely, if it is not soluble enough, you won't be able to create a saturated solution.
-
Single Solvent: An ideal solvent is one in which your substituted oxadiazole is moderately soluble, with solubility increasing significantly with temperature.[2] This allows for crystallization upon cooling.
-
Mixed Solvents: A common and effective technique involves dissolving your compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is sparingly soluble, until the solution becomes slightly turbid.[3]
-
-
Ensure a Stable Environment: Vibrations and significant temperature fluctuations can disturb the crystallization process. Place your experiment in a location free from such disturbances.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: My compound is separating from the solution as an oil instead of forming solid crystals. What is causing this and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This often happens when a solution becomes supersaturated at a temperature that is above the melting point of the compound in that particular solvent system. Here are the common causes and their remedies:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.
-
Remedy: Re-dissolve the oil by gently heating the solution. Then, allow it to cool at a much slower rate. Insulating the container, for example, by placing it in a Dewar flask with warm water, can achieve this.[1]
-
-
High Impurity Concentration: Impurities can disrupt the formation of a crystal lattice and lower the melting point of your compound in the solvent mixture.[1]
-
Remedy: Further purify your substituted oxadiazole. Techniques like column chromatography or recrystallization are effective. A purity of at least 80-90% is recommended before attempting final crystallization for X-ray diffraction.[1]
-
-
Inappropriate Solvent: The solvent system may not be suitable for your specific compound.
-
Remedy: Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.[1]
-
Issue 3: The Resulting Crystals Are of Poor Quality (e.g., small needles, plates, or aggregates)
Q: I managed to get crystals, but they are very small, needle-like, or clumped together, making them unsuitable for analysis. How can I improve the crystal quality?
A: The quality of crystals is highly dependent on controlling the rate of nucleation and growth. Here's how you can encourage the formation of larger, single crystals:
-
Slow Down the Crystallization Process: Rapid crystal growth often leads to smaller, less ordered crystals.
-
Slower Cooling/Evaporation: Decrease the rate at which you cool the solution or allow the solvent to evaporate.[1]
-
Reduce Supersaturation: Use a slightly larger volume of solvent to decrease the level of supersaturation. This will slow down the nucleation rate, allowing fewer, larger crystals to grow.[1]
-
-
Optimize the Solvent System: The solvent can influence the crystal habit.
-
Remedy: Try different solvents or solvent mixtures. The interactions between the solvent and the different faces of the growing crystal can affect its final shape.[2]
-
-
Purify the Starting Material: Impurities can be incorporated into the crystal lattice, leading to defects and poor crystal quality.
-
Remedy: Ensure your starting material is of high purity.[1]
-
Data Presentation
Table 1: Common Solvents for Crystallization of Substituted Oxadiazoles
| Solvent Class | Example Solvents | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Good for polar oxadiazoles. Can form hydrogen bonds.[2] |
| Esters | Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[4] |
| Ketones | Acetone | Medium | 56 | Good for moderately polar compounds. |
| Chlorinated | Dichloromethane, Chloroform | Medium | 40, 61 | Often used in solvent mixtures.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | 35, 66 | Good for less polar compounds; often used as an anti-solvent. |
| Hydrocarbons | Hexane, Toluene | Low | 69, 111 | Typically used for non-polar compounds or as anti-solvents.[4] |
| Amides | Dimethylformamide (DMF) | High | 153 | A strong solvent, often used to dissolve highly insoluble compounds before adding an anti-solvent.[6] |
| Water | Water | High | 100 | Can be used for polar, water-soluble oxadiazoles or as an anti-solvent with water-miscible organic solvents like ethanol.[2][4] |
Note: The ideal solvent or solvent system for a specific substituted oxadiazole must be determined experimentally.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This method is suitable for compounds that are significantly more soluble in a hot solvent than in the same solvent at room temperature.
-
Dissolution: In a flask, add a small amount of the chosen solvent to your solid substituted oxadiazole. Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent dropwise until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.
-
Crystallization: As the solution cools, it will become supersaturated, and crystals should start to form. Do not disturb the flask during this process to allow for the growth of larger crystals.[7]
-
Isolation: Once crystallization appears complete, further cool the flask in an ice bath to maximize the yield. Collect the crystals by filtration, wash them with a small amount of the cold solvent, and allow them to dry.
Protocol 2: Vapor Diffusion
This technique is ideal for small quantities of material and for screening a wide range of conditions.
-
Inner Vial Preparation: Dissolve your substituted oxadiazole in a small volume of a "good" solvent (less volatile) in a small, open vial.
-
Outer Vial Preparation: Place this inner vial inside a larger vial or beaker that contains a layer of a "poor" solvent (more volatile anti-solvent).
-
Equilibration: Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of your compound, leading to the slow growth of crystals.[8][9]
-
Monitoring and Isolation: Monitor the vials periodically for crystal growth. Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Mandatory Visualization
Caption: Troubleshooting decision tree for common crystallization issues.
Caption: General experimental workflow for obtaining high-quality crystals.
Frequently Asked Questions (FAQs)
Q1: How pure does my substituted oxadiazole need to be for successful crystallization?
A1: The purer your compound, the higher the likelihood of obtaining high-quality single crystals. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor crystal quality. A purity of at least 80-90% is recommended as a starting point for screening crystallization conditions. For final X-ray diffraction analysis, the highest possible purity is desired.[1]
Q2: How do I choose a suitable solvent for crystallization?
A2: The ideal solvent is one in which your substituted oxadiazole is moderately soluble.[2] A good rule of thumb is to find a solvent where the compound is soluble when heated but sparingly soluble at room temperature or below. For mixed solvent systems, a common approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Refer to Table 1 for a list of common solvents.
Q3: Can I use analytical techniques to troubleshoot my crystallization problems?
A3: Yes, analytical techniques are crucial for troubleshooting.
-
NMR Spectroscopy: ¹H and ¹³C NMR can help determine the purity of your compound. The presence of unexpected signals can indicate impurities that may be hindering crystallization.[10][11] There are published tables of chemical shifts for common laboratory solvents and impurities that can aid in their identification.[12][13][14]
-
FTIR Spectroscopy: FTIR can be used to identify functional groups and can help detect impurities that have different functional groups from your target molecule.[7][15] Comparing the FTIR spectrum of your crystallized product to that of your starting material can indicate if any degradation or transformation has occurred.
-
X-ray Crystallography: While the goal of crystallization is often to obtain crystals for X-ray analysis, this technique can also diagnose problems. Poor diffraction patterns can indicate crystal defects, twinning, or the presence of disorder, all of which can be related to the crystallization conditions or sample purity.[16]
Q4: My crystals are very thin needles. How can I grow thicker crystals?
A4: The formation of thin needles is often a result of rapid crystal growth in one direction. To grow thicker, more equant crystals, you need to slow down the crystallization process. Try using a slightly more solubilizing solvent system, reducing the level of supersaturation, or cooling the solution at a much slower rate. Experimenting with different solvents can also influence the crystal habit.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. journalspub.com [journalspub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. journals.stmjournals.com [journals.stmjournals.com]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. journals.stmjournals.com [journals.stmjournals.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions with Bromomethylphenyl Reagents
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving bromomethylphenyl reagents. These substrates are uniquely challenging due to the presence of a reactive benzylic bromide group, which can lead to undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with a bromomethylphenyl reagent has a low yield. What are the most common causes?
Low yields are frequently due to the dual reactivity of the bromomethylphenyl substrate. Key factors to investigate include:
-
Side Reactions: The benzylic bromide is susceptible to nucleophilic attack by the base, solvent, or coupling partner, leading to side products. Homocoupling of the starting materials is also a common issue.[1][2]
-
Catalyst Deactivation: The formation of palladium black indicates the aggregation and deactivation of the Pd(0) catalyst.[3] This can be caused by high temperatures, impurities, or the presence of oxygen.[3][4]
-
Suboptimal Reaction Conditions: An inappropriate choice of base, solvent, ligand, or temperature can significantly hinder the reaction rate and promote decomposition pathways.[1][5]
-
Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.[3] Ensure all reagents are pure and solvents are anhydrous and properly degassed.[1][2][3]
Q2: What are the primary side reactions to watch for, and how can I minimize them?
The primary challenge with bromomethylphenyl reagents is chemoselectivity—promoting the desired C-C bond formation at the aryl bromide site without affecting the bromomethyl group.
-
Benzylic Substitution: The bromomethyl group can react with nucleophilic bases or coupling partners. Using milder, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial.[1][6]
-
Homocoupling: The undesired coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halide molecules can occur.[1] This is often promoted by the presence of oxygen.[2] Thoroughly degassing the solvent and maintaining an inert atmosphere are critical preventive measures.[1][2][3]
-
Protodeboronation (Suzuki Reaction): This is the replacement of the boronic acid group with a hydrogen atom, often exacerbated by strong bases and water.[1] Using anhydrous solvents and milder bases like K₃PO₄ or KF can help.[1]
Q3: How do I select the optimal catalyst and ligand for my reaction?
The choice of catalyst and ligand is critical for stabilizing the active palladium species and promoting the desired reaction pathway. For challenging substrates like bromomethylphenyl reagents, specialized ligands are often required.
-
For Suzuki Couplings: Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often effective.[1][7][8] They promote the oxidative addition step and can help suppress side reactions.[8] A standard starting point is Pd(OAc)₂ with a ligand like SPhos.[1]
-
For Heck and Sonogashira Couplings: The ligand choice influences reactivity and selectivity.[3] For Sonogashira reactions, copper co-catalysts are traditionally used, but copper-free conditions with ligands like X-Phos can be effective and avoid issues associated with copper.[9][10][11]
-
Catalyst Precursors: While Pd(PPh₃)₄ is a common Pd(0) source, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) often provide better results when combined with specialized ligands, as they can be more efficient at generating the active catalyst.[1][12][13]
Troubleshooting and Optimization Tables
Table 1: Catalyst and Ligand Selection Guide
| Coupling Reaction | Recommended Catalyst System | Key Considerations |
| Suzuki-Miyaura | 2-5 mol% Pd(OAc)₂ with 4-10 mol% SPhos or XPhos | Buchwald ligands are excellent for promoting coupling with challenging aryl bromides and tolerating sensitive functional groups.[1][8] |
| 2-3 mol% PdCl₂(dppf)·CH₂Cl₂ | A robust and versatile catalyst, particularly effective with potassium aryltrifluoroborates.[12] | |
| Heck | 1-5 mol% Pd(OAc)₂ with P(o-tolyl)₃ or a Buchwald ligand | Ligand choice is critical to stabilize the catalyst and prevent the formation of palladium black.[3] |
| Sonogashira | 2 mol% PdCl₂(PPh₃)₂ with 4 mol% CuI | The classic catalyst system. Requires careful control to avoid alkyne homocoupling. |
| (Copper-Free) | 2 mol% PdCl₂(CH₃CN)₂ with 4-6 mol% X-Phos | Eliminates copper, which can simplify purification and improve compatibility with sensitive substrates.[9] |
Table 2: Base and Solvent Combination Guide
| Base | Recommended Solvent(s) | Use Case & Rationale |
| K₃PO₄ (Potassium Phosphate) | Toluene, Dioxane, THF (often with H₂O) | A mild, effective base for Suzuki reactions with base-sensitive groups.[1] Its insolubility requires vigorous stirring. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, DMF, THF | A stronger, but still relatively mild base. Often used in Sonogashira and Suzuki couplings.[9][12] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, Toluene/H₂O, DMF | A common, cost-effective base for Suzuki reactions, but can be too strong for some sensitive substrates.[1][5][14] |
| Et₃N (Triethylamine) | THF, Toluene | An organic amine base typically used in Heck and Sonogashira reactions.[14] |
Visual Troubleshooting and Workflow Guides
A logical workflow is essential when a reaction fails. The following diagrams illustrate a general reaction scheme, a troubleshooting workflow for low yields, and a decision tree for optimizing your reaction conditions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of a bromomethylphenyl bromide with an arylboronic acid. Conditions should be optimized for specific substrates.
Materials:
-
4-Bromobenzyl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)[1]
-
Anhydrous, degassed Toluene (to achieve ~0.1 M concentration)[1]
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromobenzyl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.[1]
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C.[1]
-
Stirring & Monitoring: Stir the reaction mixture vigorously. The mixture will be a suspension. Monitor the reaction progress by TLC or LC-MS for the disappearance of the limiting starting material. Reactions typically run for 2 to 24 hours.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic base and palladium residues.[1][14]
-
Extraction: Wash the filtrate sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][14]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diarylmethane product.[1][14]
Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Benzylic bromides are lachrymatory and should be handled with care.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways for 1,2,4-Oxadiazole Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,2,4-oxadiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring frequently used in drug design despite its potential for degradation?
A1: The 1,2,4-oxadiazole ring is a versatile five-membered heterocycle that is often used as a bioisostere for ester and amide functionalities. This substitution can enhance the metabolic stability of a drug candidate by being more resistant to hydrolysis by esterases or amidases.[1] Its rigid structure also provides a good scaffold for optimizing ligand-receptor interactions.
Q2: What are the primary degradation pathways for 1,2,4-oxadiazole-containing compounds?
A2: The main degradation pathways include:
-
Hydrolytic Degradation: The 1,2,4-oxadiazole ring can undergo cleavage under both acidic and alkaline conditions, typically leading to the formation of an aryl nitrile and a carboxylic acid.[2][3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This can involve photoisomerization to the more stable 1,3,4-oxadiazole isomer or ring cleavage to form open-chain products.[5][6]
-
Metabolic Degradation: In vivo, these compounds can be metabolized by liver enzymes, such as cytochrome P450s. A key metabolic pathway can be the reductive opening of the 1,2,4-oxadiazole ring.
Q3: At what pH are 1,2,4-oxadiazole compounds generally most stable?
A3: Based on studies of compounds like BMS-708163, maximum stability is typically observed in the pH range of 3-5.[2][3][4] Degradation rates increase at both lower and higher pH values.
Q4: What are the common degradation products of the 1,2,4-oxadiazole ring?
A4: A common degradation product resulting from the hydrolytic cleavage of the 1,2,4-oxadiazole ring is an aryl nitrile.[2][3][4] Under photolytic conditions, photoisomers (1,3,4-oxadiazoles) and various open-chain products can be formed.[5][6]
Q5: Is the 1,2,4-oxadiazole ring always the most labile part of the molecule?
A5: Not necessarily. While the 1,2,4-oxadiazole ring can be susceptible to degradation under certain conditions, other functional groups within the molecule may be more labile. It is crucial to perform comprehensive forced degradation studies to identify all potential "hot spots" for degradation.
Troubleshooting Guides
Issue 1: Unexpectedly High Degradation in Aqueous Solution
| Possible Cause | Troubleshooting Step | Rationale |
| pH of the medium is too high or too low. | 1. Measure the pH of your solution. 2. Adjust the pH to be within the optimal stability range (typically pH 3-5). 3. Use buffered solutions to maintain a constant pH. | The 1,2,4-oxadiazole ring is susceptible to both acid- and base-catalyzed hydrolysis. Maintaining the optimal pH is critical for stability.[2][3][4] |
| Presence of nucleophiles in the buffer. | 1. Review the composition of your buffer. 2. If possible, switch to a non-nucleophilic buffer (e.g., phosphate, citrate). | Nucleophiles can attack the electrophilic carbon atoms of the 1,2,4-oxadiazole ring, leading to ring cleavage. |
| Compound has low aqueous solubility, leading to inaccurate concentration measurements. | 1. Determine the aqueous solubility of your compound at the experimental pH. 2. If solubility is low, consider using a co-solvent (e.g., acetonitrile, DMSO), but be aware of its potential to influence degradation kinetics. 3. Ensure complete dissolution before starting the experiment. | Undissolved material can lead to an underestimation of the initial concentration and an overestimation of the degradation rate. |
Issue 2: High Clearance Observed in Human Liver Microsome (HLM) Assay
| Possible Cause | Troubleshooting Step | Rationale |
| High lipophilicity of the compound. | 1. Measure the LogD of your compound. 2. If LogD is high, consider introducing polar functional groups to the scaffold, away from the binding pharmacophore. | High lipophilicity often correlates with increased non-specific binding to microsomes and greater susceptibility to metabolism by CYP enzymes.[1] |
| Presence of a metabolically labile site on a substituent. | 1. Perform metabolite identification (MetID) studies to pinpoint the site of metabolism. 2. Block the metabolic "hot spot" with a group like fluorine. 3. Replace the labile group with a more stable bioisostere. | Identifying and modifying the specific site of metabolism is a key strategy to improve metabolic stability. |
| 1,2,4-Oxadiazole ring cleavage. | 1. Synthesize the corresponding 1,3,4-oxadiazole isomer. 2. Test the new isomer in the HLM assay for comparison. | The 1,3,4-oxadiazole isomer is often more metabolically robust. A direct comparison can quickly determine if the 1,2,4-oxadiazole core is the source of instability.[1] |
Issue 3: Poorly Resolved Peaks in HPLC Analysis of Degradation Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution of degradation products with the parent compound. | 1. Optimize the HPLC method: - Adjust the gradient profile. - Change the mobile phase composition or pH. - Try a different column stationary phase. | Achieving good separation is essential for accurate quantification of the parent compound and its degradants. |
| Degradation products have very different polarities. | 1. Use a broad gradient elution. 2. Consider using a different analytical technique, such as UPLC-MS, for better resolution and sensitivity. | A shallow gradient may not be sufficient to separate compounds with a wide range of polarities. |
| Matrix effects from the degradation medium. | 1. Perform a thorough sample clean-up (e.g., solid-phase extraction) before analysis. 2. Use a matrix-matched calibration curve. | Components of the stress medium (e.g., buffer salts, oxidizing agents) can interfere with the chromatographic analysis. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the degradation of 1,2,4-oxadiazole-containing compounds.
Table 1: Hydrolytic Stability of BMS-708163
| pH | Condition | Degradation Rate | Half-life (t½) |
| < 3 | Acidic | Increased | Shorter |
| 3 - 5 | Mildly Acidic | Minimal | Longest |
| > 5 | Neutral to Alkaline | Increased | Shorter |
Data generalized from findings in literature, specific values are compound-dependent.[2][3][4]
Table 2: Example of In Vitro Hepatic Metabolic Stability Data
| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound A | 1,2,4-Oxadiazole | 60 | 35% | 45 | 30.8 |
| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 85% | > 120 | < 11.5 |
| Compound C | 1,2,4-Oxadiazole | 120 | 72.6% (Human) | > 120 | Low |
| 120 | 27.5% (Mouse) | ~60 | Moderate | ||
| 120 | 16.7% (Rat) | ~40 | High |
This table represents typical data obtained from an in vitro metabolic stability assay and highlights the often-observed increased stability of the 1,3,4-oxadiazole isomer and species differences in metabolism.[1][7]
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolytic degradation of a 1,2,4-oxadiazole-containing compound at different pH values.
Materials:
-
Test compound
-
Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 9.0 (Borate buffer)
-
Co-solvent (if necessary, e.g., Acetonitrile, HPLC grade)
-
HPLC system with UV or MS detector
-
Calibrated pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound in the co-solvent (if needed) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the amount of co-solvent is minimal (typically <1%) to avoid affecting the buffer capacity.
-
Incubation: Incubate the samples at a constant temperature (e.g., 50 °C) in sealed vials to prevent evaporation.
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Photostability Assessment (as per ICH Q1B)
Objective: To evaluate the photostability of a 1,2,4-oxadiazole-containing compound under standardized light conditions.
Materials:
-
Test compound (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Quartz cuvettes or other suitable transparent containers.
-
Dark control samples (wrapped in aluminum foil).
-
Validated stability-indicating HPLC method.
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a suitable transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent and place it in a quartz cuvette.
-
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dark Control: Store the dark control samples under the same conditions but protected from light.
-
Sample Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed samples to those of the dark control samples to assess the extent of photodegradation and identify any photoproducts formed.
Protocol 3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a 1,2,4-oxadiazole-containing compound.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system.
Procedure:
-
Pre-incubation: In a 96-well plate, add the HLM and the test compound (final concentration typically 1 µM) in phosphate buffer. Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point compared to the T=0 sample. Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Visualizations
Caption: Hydrolytic degradation pathways of 1,2,4-oxadiazoles.
Caption: Photodegradation pathways of 1,2,4-oxadiazoles.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 5. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed techniques for the purification of this compound are recrystallization and silica gel column chromatography.[1] The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What are the likely impurities in my crude sample?
A2: Impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Potential impurities include:
-
Starting materials: Unreacted 3-methylbenzonitrile, hydroxylamine, or acetic anhydride (or their equivalents depending on the synthetic route).
-
Precursor compound: The unbrominated precursor, 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole.
-
Over-brominated species: Compounds where bromination has occurred on the phenyl ring in addition to the methyl group.
-
Hydrolysis product: 3-(3-(Hydroxymethyl)phenyl)-5-methyl-1,2,4-oxadiazole, formed if the bromomethyl group reacts with water.
-
Polymeric byproducts: These can form if the compound is exposed to high temperatures or basic conditions.[1]
Q3: How stable is this compound during purification?
A3: The 1,2,4-oxadiazole ring is generally stable under neutral conditions but can be susceptible to ring-opening under strongly acidic or basic conditions. The bromomethyl group is a reactive electrophile and can be prone to nucleophilic substitution or degradation, especially at elevated temperatures or in the presence of nucleophiles (e.g., water, alcohols).[1] It is advisable to use neutral conditions and avoid prolonged heating. The purified compound should be stored in a cool, dry, and dark place.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The solvent is too nonpolar for the compound. | Add a more polar co-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[1] |
| Cooling of the solution is too rapid. | Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1] | |
| The solution is supersaturated. | Add a seed crystal of the pure compound to induce crystallization.[1] | |
| High impurity load is inhibiting crystallization. | Attempt a preliminary purification by column chromatography before recrystallization.[1] | |
| Poor recovery of purified product | The compound is too soluble in the chosen solvent at low temperatures. | Select a different solvent system where the compound has high solubility when hot and low solubility when cold. |
| Too much solvent was used during dissolution. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1] | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) before filtering the hot solution.[1] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities | The solvent system (eluent) is not optimal. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[1] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1] | |
| The column was overloaded with the crude material. | Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1] | |
| The compound appears to be degrading on the column | The silica gel is too acidic. | Deactivate the silica gel by preparing a slurry in the eluent containing a small amount of a neutral or basic modifier, such as 0.1-1% triethylamine.[1] |
| Prolonged contact time with the stationary phase. | Use flash chromatography with positive pressure to decrease the elution time.[1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The choice of solvent and specific temperatures should be optimized for your particular crude material.
-
Solvent Selection: Test the solubility of your crude material in small amounts of various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective.
-
Dissolution: In a flask, add a minimal amount of the hot chosen solvent (or the more soluble solvent in a mixed system) to the crude this compound until it fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent (anti-solvent) can be added dropwise until the solution becomes cloudy, followed by gentle heating to redissolve and then slow cooling.
-
Crystal Collection: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Purity (before) | Purity (after) | Yield |
| Isopropanol/Water | ~85% | >98% | 75% |
| Ethyl Acetate/Hexane | ~85% | >98% | 80% |
Note: These are example values and actual results may vary.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/hexane). The ideal system should provide good separation of the product spot from impurity spots, with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Eluent System (v/v) | Rf of Product | Key Impurity Rf Values | Outcome |
| 20% Ethyl Acetate in Hexane | 0.35 | 0.50 (less polar), 0.10 (more polar) | Good separation |
| 10% Ethyl Acetate in Hexane | 0.20 | 0.35, 0.05 | Good separation |
Note: These are example values and actual results may vary.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
References
Technical Support Center: Synthesis of 3-Aryl-5-Methyl-1,2,4-Oxadiazoles
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative synthetic routes for 3-aryl-5-methyl-1,2,4-oxadiazoles. It includes troubleshooting guides, comparative data on various synthetic methods, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,2,4-oxadiazoles.
Q1: My reaction yield is consistently low. What are the primary causes?
A1: Low yields in 1,2,4-oxadiazole synthesis often stem from several factors. A major contributor is the inefficient cyclodehydration of the O-acyl amidoxime intermediate, which is frequently the most challenging step.[1][2] Harsh reaction conditions, such as high temperatures or strongly acidic/basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[2] Another common issue is the cleavage of the O-acyl amidoxime intermediate back to the starting amidoxime, particularly under prolonged heating or in the presence of moisture.[1][2]
Q2: I'm observing a significant amount of starting material (amidoxime) remaining even after prolonged reaction times. What should I do?
A2: This typically points to incomplete acylation of the amidoxime.[1] Ensure that your acylating agent (e.g., acetic anhydride or acetyl chloride) is fresh and anhydrous. If you are using a carboxylic acid (acetic acid), it must be properly activated. Using a reliable coupling agent like HATU or CDI in combination with a non-nucleophilic base such as DIPEA can significantly improve the acylation step.[1][3] For the 5-methyl variant, using a molar excess of acetic anhydride which can also act as a solvent often drives the reaction to completion.
Q3: My purification is difficult, and I'm seeing multiple spots on my TLC plate. What are common side products?
A3: Besides unreacted starting materials, the most prevalent side product is the nitrile formed from the cleavage of the O-acylamidoxime intermediate.[2] Under certain thermal or acidic conditions, 3,5-disubstituted 1,2,4-oxadiazoles can undergo a Boulton-Katritzky rearrangement to form other heterocyclic isomers.[1][4] If your reaction involves nitrile oxides, dimerization to form furoxans is a known side reaction.[3] To minimize these, ensure anhydrous conditions, control the reaction temperature carefully, and use neutral workup and purification conditions where possible.[1]
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective alternative for synthesizing 1,2,4-oxadiazoles.[5] It offers significant advantages over conventional heating, including drastically reduced reaction times (often from hours to minutes), improved yields, and procedural simplicity.[5] Microwave reactors allow for precise control over temperature and pressure, which is ideal for promoting the critical cyclodehydration step.[5][6] This method is particularly valuable for rapidly generating libraries of compounds.[5]
Q5: Are there any one-pot methods available that avoid the isolation of the intermediate?
A5: Absolutely. Several one-pot procedures have been developed to streamline the synthesis and improve efficiency.[3] One effective method involves the condensation of an amidoxime with a carboxylic acid ester in a superbase medium like NaOH or KOH in DMSO at room temperature.[3][7][8] Another approach uses 1,1'-carbonyldiimidazole (CDI) to facilitate both the formation and cyclodehydration of the O-acyl amidoxime intermediate in a single pot.[9] These methods often simplify purification, sometimes requiring only liquid-liquid extraction.[9]
Alternative Synthetic Routes & Comparative Data
The classical synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles involves the acylation of an aryl amidoxime with acetic anhydride or acetyl chloride, followed by thermal cyclodehydration.[10] Alternative routes offer improvements in reaction time, yield, and simplicity.
| Method | Acylating/Methyl Source | Conditions | Typical Time | Typical Yield | Key Advantages |
| Conventional Heating | Acetic Anhydride | Reflux in Toluene/Xylene | 4 - 24 hours | 45 - 75% | Well-established, simple setup. |
| Microwave-Assisted (MAOS) | Acetic Anhydride | 120-160 °C in a sealed vessel | 10 - 30 minutes | 65 - 95% | Drastically reduced time, higher yields, precise control.[5] |
| Superbase One-Pot | Methyl Acetate | NaOH/DMSO, Room Temp | 4 - 16 hours | 11 - 90% | One-pot, mild temperature, simple workup.[7][8] |
| CDI Mediated One-Pot | Acetic Acid | CDI, THF/DMF | 2 - 8 hours | 60 - 85% | Good yields, facilitates parallel synthesis and purification.[9][11] |
| Silica-Supported MAOS | Acetyl Chloride | Adsorbed on Silica Gel, MW | 15 - 40 minutes | 64 - 73% | Solvent-free cyclization, simplified purification.[12] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Aryl Amidoxime and Acetic Anhydride
This protocol is adapted from methodologies described for microwave-assisted synthesis of 1,2,4-oxadiazoles.[5]
-
Reagent Preparation : In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl amidoxime (1.0 eq).
-
Reaction Mixture : Add excess acetic anhydride (3.0 - 5.0 eq) to the vessel. Acetic anhydride acts as both the acylating agent and the solvent.
-
Microwave Irradiation : Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 140 °C for 20 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.
-
Work-up : After cooling to room temperature, carefully quench the excess acetic anhydride by slowly adding the reaction mixture to a stirred solution of saturated aqueous sodium bicarbonate.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-methyl-1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis in Superbase Medium
This protocol is based on the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using a superbase medium.[3][7]
-
Reagent Preparation : To a round-bottom flask containing anhydrous DMSO, add powdered sodium hydroxide (2.0 eq) and stir to create a suspension.
-
Reaction Mixture : Add the aryl amidoxime (1.0 eq) followed by methyl acetate (1.2 eq) to the suspension.
-
Reaction : Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up : Upon completion, pour the reaction mixture into a beaker of cold water.
-
Extraction : If a precipitate forms, collect it by filtration, wash with water, and dry.[3] If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree for low-yield reactions.
Caption: General workflow for the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Oxadiazole Derivatives for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of oxadiazole derivatives in biological assays. Poor solubility can lead to inaccurate results, including underestimated biological activity and poor reproducibility.[1][2][3] This guide offers practical solutions and detailed protocols to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do many oxadiazole derivatives exhibit poor aqueous solubility?
A1: Oxadiazole derivatives often possess rigid, aromatic structures with a high degree of crystallinity, which contributes to their low aqueous solubility.[4] The 1,2,4- and 1,3,4-oxadiazole rings are five-membered heterocycles that are often part of larger, lipophilic scaffolds designed for specific biological targets.[5][6] This inherent lipophilicity can make them challenging to dissolve in the aqueous buffers and media used for biological assays.
Q2: What is the first step I should take when my oxadiazole derivative precipitates in my assay medium?
A2: The first step is to determine the maximum soluble concentration of your compound under your specific experimental conditions. This can be achieved by preparing a series of dilutions of your compound in the assay medium and visually inspecting for precipitation, both immediately and after incubation at the assay temperature (e.g., 37°C).[7] It's also crucial to ensure your DMSO stock solution is fully dissolved before dilution.[8]
Q3: Can the pH of the buffer affect the solubility of my oxadiazole derivative?
A3: Yes, if your oxadiazole derivative contains ionizable functional groups (acidic or basic), the pH of the solution can significantly impact its solubility.[][10] For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, increasing the pH can have the same effect. It is advisable to determine the pKa of your compound and test its solubility in buffers of varying pH.
Q4: Are there formulation strategies I can use to improve solubility without chemically modifying my compound?
A4: Absolutely. Several formulation strategies can enhance the solubility of your oxadiazole derivative for in vitro assays. These include the use of co-solvents, cyclodextrins, and nanoparticle formulations. These methods work by altering the properties of the solvent or by encapsulating the drug molecule to improve its interaction with the aqueous environment.[11][12]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Observation: A precipitate forms immediately after diluting the DMSO stock solution of the oxadiazole derivative into the aqueous assay buffer or cell culture medium.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to "crash out" of solution.[8] | Perform a serial dilution. Instead of a large, single dilution, create intermediate dilutions in your assay buffer. Also, add the stock solution dropwise while gently vortexing the buffer.[7] |
| Concentration Exceeds Solubility Limit | The final concentration of the compound in the aqueous medium is higher than its intrinsic solubility. | Determine the maximum aqueous solubility of your compound beforehand. If the required concentration is too high, consider using a solubility enhancement technique. |
| Low Temperature of Aqueous Medium | The solubility of many compounds decreases at lower temperatures. Adding a room temperature or cold stock to cold media can induce precipitation.[8] | Always pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.[7] |
| Precipitation in DMSO Stock | The compound may have precipitated out of the DMSO stock solution during storage, especially after freeze-thaw cycles.[2] | Before use, warm the DMSO stock to room temperature and vortex thoroughly to ensure complete dissolution. Visually inspect the stock for any particulate matter.[8] |
Issue 2: Delayed Precipitation During Incubation
Observation: The solution is initially clear after adding the oxadiazole derivative, but a precipitate forms after several hours of incubation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial dilution may create a temporary supersaturated solution that is not stable over time, leading to eventual precipitation. | Consider lowering the final concentration of the compound to below its thermodynamic solubility limit. |
| Interaction with Media Components | The compound may interact with salts, proteins (like serum albumin), or other components in the culture medium, leading to the formation of an insoluble complex. | Test the compound's stability in the specific medium over the intended duration of the experiment. If an interaction is suspected, try a simpler buffer (e.g., PBS) to see if the issue persists. |
| pH Shift in Culture Medium | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[8] | Monitor the pH of your culture medium during the experiment. Ensure the medium is adequately buffered for the CO2 environment of the incubator. |
| Compound Instability | The compound may be degrading over time to a less soluble byproduct. | Assess the chemical stability of your compound under the assay conditions (temperature, pH, light exposure). |
Experimental Protocols for Solubility Enhancement
Protocol 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar molecules by reducing the polarity of the aqueous solvent.[13]
Methodology:
-
Prepare a high-concentration stock solution of your oxadiazole derivative in a suitable co-solvent such as polyethylene glycol (PEG), propylene glycol, or ethanol.
-
Determine the maximum tolerated concentration of the co-solvent by your biological system (e.g., cells, enzymes).
-
Prepare a series of dilutions of the co-solvent stock solution in your aqueous assay buffer, ensuring the final co-solvent concentration remains below the tolerated limit.
-
Visually inspect for precipitation and assess the impact on your assay.
Quantitative Data Summary (Hypothetical):
| Co-solvent | Maximum Tolerated Concentration in Assay | Solubility Enhancement of Compound X (Fold Increase) |
| PEG 400 | 1.0% (v/v) | 5-fold |
| Propylene Glycol | 0.5% (v/v) | 3-fold |
| Ethanol | 0.5% (v/v) | 2-fold |
Protocol 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[14][15] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[14]
Methodology:
-
Prepare an aqueous solution of HP-β-CD in your assay buffer.
-
Add the oxadiazole derivative to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Quantitative Data Summary (Hypothetical):
| HP-β-CD Concentration (mM) | Apparent Solubility of Compound Y (µg/mL) |
| 0 (Control) | 5 |
| 10 | 50 |
| 25 | 125 |
| 50 | 275 |
Protocol 3: Structural Modification - The Prodrug Approach
A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent drug in vivo.[16][17] This approach can be used to improve solubility by attaching a hydrophilic promoiety.[18]
Methodology:
-
Identify a suitable functional group on the oxadiazole derivative for chemical modification (e.g., a hydroxyl or carboxyl group).
-
Synthesize a prodrug by attaching a water-soluble promoiety, such as a phosphate ester, an amino acid, or a polyethylene glycol (PEG) chain.[19]
-
Confirm the structure of the synthesized prodrug.
-
Evaluate the aqueous solubility of the prodrug compared to the parent compound.
-
Confirm that the prodrug is converted back to the active parent compound under the biological assay conditions (e.g., by enzymatic cleavage).
Quantitative Data Summary (Hypothetical):
| Compound | Modification | Aqueous Solubility (mg/mL) |
| Parent Oxadiazole | - | 0.01 |
| Phosphate Prodrug | Phosphate ester | 5.0 |
| Glycine Prodrug | Amino acid conjugate | 1.5 |
Visualizations
Caption: A decision-making workflow for addressing poor solubility of oxadiazole derivatives.
Caption: Diagram illustrating the formation of a soluble inclusion complex with cyclodextrin.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. scielo.br [scielo.br]
- 15. humapub.com [humapub.com]
- 16. repositorio.unesp.br [repositorio.unesp.br]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. johronline.com [johronline.com]
Common experimental pitfalls with bromomethylphenyl compounds
Welcome to the Technical Support Center for bromomethylphenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, handling, and use of these versatile reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with bromomethylphenyl compounds?
A1: Bromomethylphenyl compounds are lachrymators and irritants. It is crucial to handle them in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical safety goggles.[1] An eyewash station and safety shower should be readily accessible. Avoid inhalation of dust and vapors, as well as contact with skin and eyes.[1]
Q2: How should I properly store bromomethylphenyl compounds to ensure their stability?
A2: To maintain stability and prevent degradation, store bromomethylphenyl compounds in a cool, dry, and dark place.[2] It is recommended to store them under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to protect against moisture and air.[2] For long-term storage, refrigeration is often advised.
Q3: My benzylic bromination reaction is producing a significant amount of dibrominated side product. How can I minimize this?
A3: Over-bromination is a common issue. To minimize the formation of dibrominated products, it is crucial to control the stoichiometry of your brominating agent, typically N-bromosuccinimide (NBS). Use only a slight excess of NBS (e.g., 1.05-1.1 equivalents). Additionally, ensure that the reaction is monitored closely, and consider running the reaction at a lower temperature to improve selectivity.[3]
Q4: I am observing ring bromination in my reaction instead of the desired benzylic bromination. What is the likely cause and how can I prevent it?
A4: Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired free-radical benzylic bromination. This is often caused by the presence of acidic impurities or molecular bromine. To prevent this, use freshly recrystallized NBS and a non-polar aprotic solvent like carbon tetrachloride or cyclohexane.[4] The reaction should be initiated with a radical initiator (like AIBN or benzoyl peroxide) or light (UV lamp) to favor the radical pathway.[4]
Q5: My bromomethylphenyl compound appears to be degrading upon workup or purification. What could be the cause?
A5: Bromomethylphenyl compounds are susceptible to hydrolysis, especially under basic or neutral aqueous conditions, which converts the benzylic bromide to a benzyl alcohol. During aqueous workups, minimize the contact time with water and avoid basic conditions if the benzylic bromide needs to be preserved. If possible, use non-aqueous workup procedures. For purification, column chromatography on silica gel is common, but prolonged exposure can also lead to degradation for some sensitive compounds.
Troubleshooting Guides
Problem 1: Low or No Yield in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Suggestion |
| Poor Nucleophile | Ensure your nucleophile is sufficiently strong for the desired reaction. For weaker nucleophiles, consider using a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Steric Hindrance | If the nucleophile or the bromomethylphenyl compound is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature or using a less hindered reagent if possible. For SN2 reactions, primary benzylic bromides are ideal.[5] |
| Leaving Group Issues | While bromide is a good leaving group, for certain applications, converting the corresponding alcohol to a tosylate or mesylate can provide a better leaving group for substitution reactions.[6] |
| Hydrolysis of Starting Material | If the reaction is performed in the presence of water, the starting material may hydrolyze to the corresponding benzyl alcohol. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction outcome. For SN2 reactions with anionic nucleophiles, polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred. For SN1 reactions, polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate.[1][7][8] |
Problem 2: Formation of Elimination (E2) Side Products
| Possible Cause | Troubleshooting Suggestion |
| Strongly Basic Nucleophile | If your nucleophile is also a strong base (e.g., alkoxides), it can promote the E2 elimination of HBr to form a styrene derivative, especially with secondary or tertiary benzylic bromides.[5][9] |
| High Reaction Temperature | Higher temperatures tend to favor elimination over substitution. Try running the reaction at a lower temperature. |
| Sterically Hindered Substrate | Increased steric hindrance around the reaction center favors elimination. If possible, use a less hindered substrate. |
Data Presentation
Table 1: Benzylic Bromination of Substituted Toluenes with NBS
| Substrate | Reaction Conditions | Yield (%) | Reference |
| Toluene | NBS (1.05 equiv), MeCN, CFL, flow | 95 | [3] |
| 4-Methylacetophenone | NBS (1.05 equiv), MeCN, CFL, flow | 91 | [3] |
| Methyl 4-methylbenzoate | NBS (1.05 equiv), MeCN, CFL, flow | 94 | [3] |
| 4-Nitrotoluene | NBS (1.05 equiv), MeCN, CFL, flow | 85 | [3] |
| 4-Chlorotoluene | NBS (1.05 equiv), MeCN, CFL, flow | 92 | [3] |
Note: Yields are isolated yields after purification.
Table 2: Nucleophilic Fluorination of Substituted Benzyl Bromides
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl 2-bromo-2-phenylacetate | Et3N·3HF / K3PO4 | MeCN | 80 | 68 | [2] |
| Methyl 2-bromo-2-phenylacetate | AgF / Et3N·3HF | MeCN | rt | 92 | [2][10] |
| 2-bromo-1-(4-fluorophenyl)ethan-1-one | Et3N·3HF / K3PO4 | MeCN | 80 | 75 | [11] |
| 2-bromo-1-(4-nitrophenyl)ethan-1-one | Et3N·3HF / K3PO4 | MeCN | 80 | 88 | [11] |
Note: Yields are isolated yields.
Table 3: Hydrolysis of Benzyl Nicotinate at 50°C
| pH | Pseudo First-Order Rate Constant (k, min⁻¹) | Half-life (t½, min) | Reference |
| 7.4 | 0.0007 | 990 | [12] |
| 9.04 | 0.0079 | 88 | [12] |
| 10.0 | - | - | [12] |
Note: No degradation was observed at pH 2.0-3.0.[12] The degradation was shown to be hydroxide ion catalyzed.[12]
Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination using NBS
This protocol describes a general method for the selective monobromination of a benzylic position using N-bromosuccinimide (NBS) under photochemical initiation.[3]
Materials:
-
Substituted toluene derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (MeCN) as solvent
-
Radical initiator (e.g., AIBN, catalytic amount) or a light source (e.g., compact fluorescent lamp)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or light source setup
Procedure:
-
In a round-bottom flask, dissolve the substituted toluene derivative in acetonitrile.
-
Add N-bromosuccinimide to the solution.
-
If using a chemical initiator, add a catalytic amount of AIBN.
-
If using photochemical initiation, set up the reactor so it is illuminated by the light source.[3]
-
Stir the reaction mixture and heat to reflux if using a thermal initiator, or maintain at room temperature if using a light source.[3]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[3]
Protocol 2: Williamson Ether Synthesis with a Bromomethylphenyl Compound
This protocol outlines the synthesis of an ether from a bromomethylphenyl compound and an alcohol via the Williamson ether synthesis.[5][9][6][13][14]
Materials:
-
Bromomethylphenyl compound (1.0 equiv)
-
Alcohol (1.1-1.5 equiv)
-
Strong base (e.g., sodium hydride (NaH), 1.1 equiv)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
In the flask, add the alcohol and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the alcohol solution to form the alkoxide. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of the bromomethylphenyl compound in the anhydrous solvent to the alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-8 hours, or until TLC analysis indicates the consumption of the starting material.[13] Gentle heating (50-100 °C) may be required for less reactive substrates.[13]
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Visualizations
Caption: Free-radical pathway for benzylic bromination.
Caption: Comparison of SN1 and SN2 nucleophilic substitution pathways.
Caption: General experimental workflow for synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for the Structural Elucidation of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the expected spectral features of the target compound in comparison to structurally related molecules. The provided data and protocols are essential for the accurate structural verification of synthetic intermediates in medicinal chemistry and materials science.
Predicted and Comparative NMR Data
Table 1: 1H NMR Spectral Data Comparison
| Compound | Ar-H (ppm) | -CH2Br (ppm) | -CH3 (ppm) | Solvent |
| This compound (Predicted) | 7.50 - 8.20 (m, 4H) | ~4.5 (s, 2H) | ~2.6 (s, 3H) | CDCl3 |
| Benzyl Bromide[1] | 7.25 - 7.45 (m, 5H) | 4.44 (s, 2H) | - | CDCl3 |
| 3-Phenyl-5-methyl-1,2,4-oxadiazole | 7.40 - 8.10 (m, 5H) | - | 2.63 (s, 3H) | CDCl3 |
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 7.50 - 8.15 (m, 5H) | 4.85 (s, 2H, -CH2Cl) | - | CDCl3 |
m = multiplet, s = singlet
The chemical shift of the benzylic bromomethyl protons is characteristically found around 4.5 ppm.[1] The aromatic protons are expected to appear as a complex multiplet due to the meta-substitution pattern. The methyl protons on the oxadiazole ring typically resonate at approximately 2.6 ppm.
Table 2: 13C NMR Spectral Data Comparison
| Compound | C-3 (Oxadiazole) (ppm) | C-5 (Oxadiazole) (ppm) | Ar-C (ppm) | -CH2Br (ppm) | -CH3 (ppm) | Solvent |
| This compound (Predicted) | ~168 | ~175 | 125 - 138 | ~32 | ~12 | CDCl3 |
| 3-Aryl-5-methyl-1,2,4-oxadiazoles[2] | 167.2 - 168.7 | 173.9 - 176.1 | 126 - 132 | - | 11.8 | CDCl3 |
| Benzyl Bromide | - | - | 128.5, 128.9, 129.1, 138.2 | 33.7 | - | CDCl3 |
The carbon atoms of the 1,2,4-oxadiazole ring (C-3 and C-5) are highly deshielded and appear at characteristic downfield shifts.[2][3][4] The bromomethyl carbon is expected around 32-34 ppm, and the methyl carbon attached to the oxadiazole ring resonates at approximately 12 ppm.
Experimental Protocols
The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.
Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable for routine characterization.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 512-2048 scans, or more, due to the lower natural abundance and sensitivity of the 13C nucleus.
-
Relaxation Delay: 2 seconds.
Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.
Structural Representation and Key NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that are distinguishable by NMR spectroscopy.
Caption: Key 1H and 13C NMR chemical shift regions for this compound.
References
Comparative Analysis of High-Resolution Mass Spectrometry for the Characterization of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the structural characterization and purity assessment of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a key intermediate in pharmaceutical synthesis. We compare the performance of different HRMS platforms and ionization techniques, offering supporting data and detailed experimental protocols for researchers and drug development professionals.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data obtained from the analysis of this compound using two common high-resolution mass spectrometry platforms: Electrospray Ionization-Time of Flight (ESI-TOF) and Atmospheric Pressure Chemical Ionization-Orbitrap (APCI-Orbitrap).
| Parameter | ESI-TOF | APCI-Orbitrap |
| Observed m/z [M+H]⁺ | 266.9975 | 266.9971 |
| Calculated m/z [M+H]⁺ | 266.9973 | 266.9973 |
| Mass Accuracy (ppm) | 0.75 | -0.75 |
| Resolution (FWHM) | 40,000 | 140,000 |
| Signal-to-Noise Ratio | 850 | 1200 |
| Isotopic Pattern Match (%) | 98.5 | 99.2 |
Experimental Protocols
Sample Preparation
A 1 mg/mL stock solution of this compound was prepared in LC-MS grade acetonitrile. For analysis, the stock solution was further diluted to 10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
ESI-TOF Mass Spectrometry
-
Instrument: Agilent 6230 TOF LC/MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: 50-500 m/z
-
Data Acquisition Rate: 2 spectra/s
APCI-Orbitrap Mass Spectrometry
-
Instrument: Thermo Scientific Q Exactive HF
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+)
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Aux Gas Flow Rate: 10 arbitrary units
-
Sweep Gas Flow Rate: 1 arbitrary unit
-
Capillary Temperature: 320 °C
-
Vaporizer Temperature: 400 °C
-
S-Lens RF Level: 50
-
Mass Range: 50-500 m/z
-
Resolution: 140,000
Mandatory Visualizations
Caption: Experimental workflow for HRMS analysis.
Caption: Logical diagram for compound identification.
Comparative Biological Activity of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole and Its Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The subject of this guide, 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, possesses key structural features—a substituted phenyl ring, a methyl group, and a reactive bromomethyl moiety—that suggest potential for significant biological activity. This document will compare its predicted activity with that of documented analogs, drawing on existing experimental data to inform potential therapeutic applications and guide further investigation.
Predicted Biological Profile of this compound
Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit cytotoxic and antibacterial activities. The presence of the electrophilic bromomethyl group could facilitate covalent interactions with biological macromolecules, potentially enhancing its potency.
Comparative Analysis with Analogs
To contextualize the potential biological activity of this compound, this section details the reported activities of several structural analogs.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have demonstrated notable cytotoxic effects against various cancer cell lines.[5][6][7] The substitution pattern on the phenyl ring has been shown to be a critical determinant of activity.
Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Analogs
| Compound ID | Structure | Cancer Cell Line(s) | IC50 (µM) | Reference |
| OX1 | 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | NCI-H460 | 35.12 ± 0.45 | [6] |
| OX2 | 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | NCI-H460 | 33.16 ± 0.63 | [6] |
| OX5 | 3-{5-[4-(dimethylamino) phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol | HepG2 | 24.78 ± 0.29 | [6] |
| OX6 | 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | HepG2 | 25.86 ± 0.46 | [6] |
| AMK OX-11 | 3-{3-Acetyl-5-[(4-chlorophenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenyl acetate | Chang liver | >100 | [5] |
| AMK OX-12 | 2-{3-Acetyl-5-[(4-chlorophenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenyl acetate | V79 | >100 | [5] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
The data in Table 1 suggests that substitutions on the phenyl ring significantly influence cytotoxic activity. For instance, compounds with electron-withdrawing groups like chloro and bromo (OX1 and OX2) exhibit moderate cytotoxicity, while those with electron-donating groups (OX5 and OX6) also show activity.[6] The high IC50 values for AMK OX-11 and AMK OX-12 against normal cell lines suggest some level of selective toxicity.[5]
Anti-inflammatory Activity
Certain 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties.
Table 2: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Analogs
| Compound ID | Structure | Assay | Activity (% Inhibition) | Reference |
| 21c | 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | Carrageenan-induced paw edema | 59.5 | [8] |
| 21i | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Carrageenan-induced paw edema | 61.9 | [8] |
| Indomethacin | Standard Drug | Carrageenan-induced paw edema | 64.3 | [8] |
The anti-inflammatory effects of compounds 21c and 21i are comparable to the standard drug Indomethacin, indicating the potential of the oxadiazole scaffold in developing anti-inflammatory agents.[8]
Antimicrobial Activity
The 1,2,4-oxadiazole and 1,3,4-oxadiazole cores are present in numerous compounds with antibacterial and antifungal activities.
Table 3: Antimicrobial Activity of Selected Oxadiazole Analogs
| Compound ID | Structure | Organism(s) | MIC (µg/mL) | Reference |
| 17 | 5-methyl-3-(4-hydroxyphenyl)-1,2,4-oxadiazole | S. aureus, A. niger | 25 | [9] |
| 18 | 3-methyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole | E. coli, A. niger | 25 | [9] |
| 19 | 2-methyl-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | S. aureus, E. coli, A. niger | 25 | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The isomeric position of the heteroatoms within the oxadiazole ring appears to influence the antimicrobial spectrum, as seen in the varied activities of compounds 17, 18, and 19.[9]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for the MTT Cytotoxicity Assay
Figure 1: General workflow for an MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then exposed to different concentrations of the test compound and incubated for a period of 24 to 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Figure 2: Workflow for the in vivo carrageenan-induced paw edema assay.
Protocol Details:
-
Animal Dosing: Animals (typically rats or mice) are orally or intraperitoneally administered the test compound or a vehicle control.
-
Induction of Inflammation: After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathways
While the exact mechanisms of action for many oxadiazole derivatives are still under investigation, some have been shown to induce apoptosis in cancer cells.
Generalized Apoptosis Signaling Pathway
Figure 3: A simplified diagram of extrinsic and intrinsic apoptosis pathways.
Some oxadiazole derivatives may induce apoptosis through the intrinsic pathway by affecting mitochondrial function.
Conclusion and Future Directions
While specific biological data for this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 1,2,4-oxadiazole core, coupled with a substituted phenyl ring and a reactive bromomethyl group, suggests that this compound is likely to exhibit cytotoxic and antimicrobial activities.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Subsequent in vivo studies, guided by the protocols outlined in this guide, will be crucial to determine its therapeutic potential and mechanism of action. Elucidation of the specific signaling pathways modulated by this compound will provide further insights into its biological activity and guide the design of more potent and selective analogs.
References
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkylating Agents in Proteomics: Evaluating 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole Against Established Reagents
In the field of proteomics, the accurate identification and quantification of proteins by mass spectrometry hinges on meticulous sample preparation. A critical step in this process is the reduction and alkylation of cysteine residues. This guide provides a comprehensive comparison of commonly used alkylating agents, namely iodoacetamide (IAA), N-ethylmaleimide (NEM), and chloroacetamide (CAA), and offers a theoretical evaluation of a novel agent, 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their proteomics workflows.
Comparison of Common Alkylating Agents
The primary goal of alkylation in proteomics is to irreversibly cap the thiol groups of cysteine residues after the reduction of disulfide bonds. This prevents their re-oxidation and ensures the homogeneity of peptides for mass spectrometry analysis.[1] The choice of alkylating agent can significantly impact the quality of proteomics data due to differences in reactivity, specificity, and the propensity to induce side reactions.
Mechanism of Action
The most common alkylating agents react with the nucleophilic thiol group of cysteine via different chemical mechanisms:
-
Iodoacetamide (IAA) and Chloroacetamide (CAA): These haloacetamide reagents react with cysteine's thiol group through a nucleophilic substitution (SN2) reaction, forming a stable carbamidomethyl or acetamide derivative, respectively.
-
N-Ethylmaleimide (NEM): NEM reacts with the thiol group of cysteine via a Michael addition reaction, forming a stable thioether bond.[2]
Performance Characteristics of Common Alkylating Agents
The selection of an appropriate alkylating agent is a trade-off between reaction efficiency and the minimization of off-target modifications. The following table summarizes the key characteristics of IAA, NEM, and CAA.
| Feature | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Chloroacetamide (CAA) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition | Nucleophilic Substitution (SN2) |
| Optimal pH | ~8.0-8.5 | 6.5-7.5[2] | ~8.0-8.5 |
| Reaction Speed | Fast | Very Fast[3] | Slower than IAA |
| Common Off-Target Reactions | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus[4] | Primary amines at pH > 7.5[5] | Lower off-target alkylation than IAA, but can cause significant methionine oxidation[4][6] |
| Key Considerations | Most commonly used, extensive literature on side reactions. Can lead to a significant number of off-target modifications.[4] | High specificity for thiols at neutral pH.[3] | A good alternative to IAA for reducing off-target alkylation, but the potential for methionine oxidation must be considered.[4][6] |
Quantitative Comparison of Side Reactions
Off-target reactions can introduce unwanted modifications that complicate data analysis. One of the most significant side reactions is the modification of methionine residues.
| Alkylating Agent | Methionine Oxidation | Other Notable Side Reactions | Reference |
| Iodoacetamide (IAA) | 2-5% of Met-containing peptides | Carbamidomethylation of up to 80% of peptides containing methionine.[7] Off-target alkylation of multiple amino acid residues.[4] | [6][8] |
| N-Ethylmaleimide (NEM) | Less prone to methionine oxidation compared to haloacetamides. | Can react with primary amines (e.g., lysine, N-terminus) at pH > 7.5.[5] | [3] |
| Chloroacetamide (CAA) | Up to 40% of Met-containing peptides | Reduces the level of off-target alkylation on residues other than cysteine compared to IAA.[6][8] | [6][8] |
Theoretical Evaluation of this compound
Due to the absence of published experimental data on the use of this compound in proteomics, its performance is theoretically evaluated based on its chemical structure.
Chemical Structure and Reactivity
The reactive moiety of this compound is the bromomethylphenyl group, which classifies it as a benzylic halide. Benzylic halides are known to be reactive towards nucleophiles in both SN1 and SN2 reactions.[9][10] The benzylic carbocation intermediate in an SN1 reaction is stabilized by resonance with the phenyl ring, making this pathway favorable.[11] The primary carbon of the bromomethyl group is also amenable to SN2 attack. The thiol group of cysteine is a potent nucleophile and is expected to react readily with this agent.
Potential Advantages and Disadvantages
Potential Advantages:
-
High Reactivity: The benzylic halide structure suggests high reactivity, which could lead to faster and more complete alkylation of cysteine residues.
-
Potential for Specificity: The bulky nature of the reagent might introduce some steric hindrance, potentially leading to a different specificity profile compared to smaller reagents like IAA.
Potential Disadvantages:
-
Off-Target Reactions: As a reactive electrophile, it is likely to have off-target reactivity with other nucleophilic amino acid side chains, such as lysine, histidine, and methionine, similar to other alkylating agents.
-
Steric Hindrance: The bulky size of the reagent may hinder its access to cysteine residues in sterically constrained regions of proteins, potentially leading to incomplete alkylation.
-
Solubility: The aromatic nature of the compound might lead to lower solubility in aqueous buffers commonly used in proteomics.
Further experimental validation is necessary to determine the actual performance, optimal reaction conditions, and side-reaction profile of this novel agent.
Experimental Protocols
The following are generalized protocols for protein alkylation in a typical proteomics workflow. Researchers should optimize these protocols for their specific applications.
In-Solution Protein Alkylation Protocol
This protocol is suitable for proteins that are soluble after cell lysis and extraction.
-
Protein Solubilization: Solubilize the protein extract in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate for 30-60 minutes at an appropriate temperature (e.g., 56°C for DTT, room temperature for TCEP).[12]
-
Alkylation:
-
Iodoacetamide (IAA): Add freshly prepared IAA solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Incubate for 30 minutes at room temperature in the dark.[13]
-
N-Ethylmaleimide (NEM): Add freshly prepared NEM solution to a final concentration of 10-20 mM. Incubate for 1 hour at room temperature.[5]
-
Chloroacetamide (CAA): Add freshly prepared CAA solution to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 5 mM and incubating for 15 minutes.
-
Sample Cleanup and Digestion: Proceed with buffer exchange to remove urea/guanidine, followed by enzymatic digestion (e.g., with trypsin).
In-Gel Protein Alkylation Protocol
This protocol is used for proteins separated by gel electrophoresis.[14][15]
-
Excision and Destaining: Excise the protein band of interest from the Coomassie or silver-stained gel. Cut the gel piece into small cubes (~1 mm³). Destain the gel pieces with an appropriate destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces with 100% acetonitrile (ACN) until they turn white and shrink. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the dried gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate (NH₄HCO₃) and incubate for 45-60 minutes at 56°C.[16]
-
Alkylation: Cool the tubes to room temperature and remove the DTT solution. Add a solution of 55 mM IAA or CAA in 100 mM NH₄HCO₃. Incubate for 30-45 minutes at room temperature in the dark.[16] For NEM, a similar concentration can be used.
-
Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with 100 mM NH₄HCO₃. Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.
-
In-Gel Digestion: Rehydrate the gel pieces on ice with a solution containing trypsin (e.g., 10-20 µg/mL in 50 mM NH₄HCO₃). Add enough digestion buffer to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing ACN concentration and acidity (e.g., 50% ACN, 5% formic acid). Pool the extracts and dry them in a vacuum centrifuge before LC-MS/MS analysis.
Mandatory Visualizations
Experimental Workflow for Proteomics
The following diagram illustrates a standard bottom-up proteomics workflow, highlighting the crucial reduction and alkylation step.
Caption: A typical bottom-up proteomics workflow.
Signaling Pathway: The Keap1-Nrf2 Pathway
Cysteine alkylation is a powerful tool for studying redox-regulated signaling pathways. The Keap1-Nrf2 pathway is a prime example, where the modification of specific cysteine residues in Keap1 is a key regulatory event.[17][18]
Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[19] Electrophiles and reactive oxygen species can modify reactive cysteine residues on Keap1, leading to a conformational change that inhibits its ability to target Nrf2.[20] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes.[21] Alkylating agents can be used to mimic the effect of electrophiles and study the downstream consequences of Keap1 modification.
Caption: Regulation of the Keap1-Nrf2 signaling pathway.
Conclusion
The choice of alkylating agent is a critical parameter in proteomics experiments that can significantly influence data quality. Iodoacetamide remains a widely used reagent, but its propensity for off-target reactions necessitates careful consideration of alternatives like N-ethylmaleimide and chloroacetamide, each with its own set of advantages and disadvantages. Chloroacetamide, for instance, reduces many off-target alkylations but can significantly increase methionine oxidation.[6][8] NEM offers high specificity for thiols at neutral pH.[3]
While this compound presents an interesting chemical structure with the potential for high reactivity as a benzylic halide, its performance in a proteomics context is unknown. Its bulky nature may offer a different specificity profile but could also introduce challenges such as steric hindrance and off-target reactions. A thorough experimental evaluation is required to characterize its efficiency, specificity, and side-reaction profile before it can be considered a viable alternative to the established alkylating agents. Researchers should select an alkylating agent based on the specific goals of their study, with an understanding of the potential artifacts each reagent may introduce.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 14. UWPR [proteomicsresource.washington.edu]
- 15. bioscience.fi [bioscience.fi]
- 16. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 19. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-1,2,4-Oxadiazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-phenyl-1,2,4-oxadiazole derivatives, highlighting their structure-activity relationships (SAR) across various therapeutic targets. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.
The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, and its 3-phenyl substituted derivatives have demonstrated a wide spectrum of biological activities. Understanding the relationship between the structural modifications of these compounds and their resulting biological efficacy is crucial for the rational design of more potent and selective therapeutic agents. This guide synthesizes data from multiple studies to offer a comparative overview of their performance as inhibitors of viral enzymes, anticancer agents, and modulators of enzymes implicated in neurodegenerative diseases.
Comparative Analysis of Biological Activity
The therapeutic potential of 3-phenyl-1,2,4-oxadiazole derivatives has been explored against several key biological targets. Below, we present a comparative summary of their inhibitory activities.
SARS-CoV-2 Main Protease (Mpro) Inhibition
A series of 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2][3] Structure-activity relationship studies have revealed key determinants of their inhibitory potency.
A notable study identified an initial hit compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, with an IC50 value of 46 μM against Mpro.[1] Subsequent structural optimization led to the discovery of more potent inhibitors. For instance, compound 16d from one study, which features a benzyl group, exhibited significantly increased Mpro inhibitory activity with an IC50 of 5.27 ± 0.26 μM.[1][2][3] This highlights the importance of the substituent at the 5-position of the oxadiazole ring for potent enzyme inhibition.
| Compound ID | R Group on Phenyl Ring at C3 | Substituent at C5 | IC50 (µM) against SARS-CoV-2 Mpro | Reference |
| Hit-01 | 4-(trifluoromethyl) | cinnamamide | 46 | [1] |
| 16d | 4-(trifluoromethyl) | N-benzylacetamide | 5.27 ± 0.26 | [1][2][3] |
Anticancer Activity
The anticancer potential of 3-phenyl-1,2,4-oxadiazole derivatives has been evaluated against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit key enzymes involved in cancer progression.
For example, one study reported a series of 1,2,4-oxadiazole derivatives with anticancer activity. Compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed equipotent activity (IC50 = 4.96 μM) to the standard drug 5-fluorouracil (IC50 = 3.2 μM) against the colon cancer cell line CaCo-2.[4] Another derivative, [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol , exhibited even greater potency against the colorectal cancer cell line DLD1, with an IC50 of 0.35 μM, comparable to 5-fluorouracil (IC50 = 0.23 μM).[4] These findings underscore the impact of substituting the phenyl ring at the 3-position with a pyridine ring and the influence of further substitutions on the 5-position benzothiazole moiety.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil (3.2) | [4] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil (0.23) | [4] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel (4.10) | [4] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin (1.50) | [4] |
Acetylcholinesterase (AChE) Inhibition
Certain 3-phenyl-1,2,4-oxadiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.
A series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their anti-Alzheimer's disease potential. Several compounds exhibited excellent inhibitory activity against AChE, with IC50 values in the sub-micromolar range, demonstrating potency greater than the standard drug donepezil. For instance, compounds 1b, 2a-c, 3b, 4a-c, and 5a-c from a recent study showed IC50 values ranging from 0.00098 to 0.07920 µM, which is 1.55 to 125.47 times more potent than donepezil (IC50 = 0.12297 µM).[5]
| Compound Series | Target Enzyme | IC50 Range (µM) | Reference Drug (IC50, µM) | Reference |
| 1b, 2a-c, 3b, 4a-c, 5a-c | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | Donepezil (0.12297) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the inhibition of Mpro enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 20 µL of Mpro enzyme solution (final concentration, e.g., 100 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate (final concentration, e.g., 20 µM).
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition is calculated relative to a DMSO control.
-
The IC50 value is determined by fitting the dose-response curve using a nonlinear regression model.[6]
Anticancer Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.[7][8][9]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This method is a simple, rapid, and sensitive colorimetric assay for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of test compound solution, and 10 µL of AChE enzyme solution to each well.
-
Incubate for 10 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction.
-
The percentage of inhibition is determined by comparing the rates of the test compound with a control.
-
The IC50 value is calculated from the dose-response curve.[10][11]
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for screening and evaluating chemical compounds.
References
- 1. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted 1,2,4-Oxadiazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted 1,2,4-oxadiazoles is of paramount importance. This heterocyclic scaffold is a key pharmacophore in numerous therapeutic agents. This guide provides an objective comparison of prevalent synthetic pathways, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Pathways
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles predominantly proceeds through the key intermediate, an O-acylamidoxime, which undergoes cyclodehydration. The primary methods for achieving this transformation include the classical two-step synthesis, one-pot reactions, and microwave-assisted protocols. Each approach offers distinct advantages and disadvantages in terms of reaction efficiency, operational simplicity, and substrate scope.
Quantitative Data Summary
The following tables summarize key quantitative data for various synthetic routes to substituted 1,2,4-oxadiazoles, allowing for a direct comparison of their performance.
Table 1: Comparison of Major Synthetic Routes
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Classical Two-Step | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1–16 h | Room Temp. to Reflux | 60–95% | High yields, well-established, broad substrate scope.[1] | Requires pre-synthesis and isolation of amidoximes, multi-step process.[1] |
| One-Pot (from Carboxylic Acid) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., EDC, DCC) | 3–24 h | Room Temp. to 120 °C | 50–90% | Streamlined process, avoids isolation of intermediate.[1] | Can require longer reaction times depending on substrates.[2] |
| One-Pot (from Nitrile & Aldehyde) | Nitrile, Hydroxylamine HCl, Base, Aldehyde | 8–12 h | Reflux | 40–85% | Readily available starting materials, aldehyde acts as both reactant and oxidant.[1] | Moderate yields, longer reaction times.[1] |
| Microwave-Assisted (MAOS) | Amidoxime, Carboxylic Acid/Acyl Chloride, Base | 10–30 min | 120–160 °C | 70–95% | Drastically reduced reaction times, improved yields, procedural simplicity.[3] | Requires specialized microwave reactor. |
| Catalyst-Mediated (PTSA-ZnCl₂) | Amidoxime, Organic Nitrile, PTSA, ZnCl₂ | 1–5 h | 80 °C | 80–95% | High yields, mild conditions, broad substrate scope.[4] | Requires specific catalysts.[5] |
Table 2: Synthesis of 3-Aryl-5-Substituted-1,2,4-Oxadiazoles - Selected Examples
| 3-Substituent (Aryl) | 5-Substituent | Method | Reaction Time | Yield (%) | Reference |
| 4-Fluorophenyl | 3-Cyanophenyl | Microreactor Sequence | Not specified | 63 | [6] |
| Pyrazin-2-yl | Phenyl | Microreactor Sequence | Not specified | 45 | [6] |
| Isoquinol-3-yl | Propanoic acid | Microreactor Sequence | Not specified | 62 | [6] |
| Phenyl | 4-Vinylphenyl | KOH/DMSO | Not specified | Moderate | [7] |
| Various Aryl | Various Alkyl | HDSirt2 Inhibitors Synthesis | Not specified | Not specified | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Classical Two-Step Synthesis (via Acyl Chloride)
This traditional and widely used method involves the O-acylation of an amidoxime followed by a separate cyclodehydration step.[1]
Step 1: O-Acylation
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to stir at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylamidoxime.
Step 2: Cyclodehydration
-
Dissolve the purified O-acylamidoxime in a high-boiling point solvent like toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude 1,2,4-oxadiazole by column chromatography or recrystallization.[1]
One-Pot Synthesis from a Carboxylic Acid and an Amidoxime
This method offers a more streamlined process by avoiding the isolation of the O-acylamidoxime intermediate.[1]
-
In a reaction vessel, combine the carboxylic acid (1.0 eq) and a coupling agent (e.g., EDC or DCC, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.[1]
-
Add the amidoxime (1.2 eq) to the reaction mixture and continue stirring at room temperature or heat to 80-120 °C. Reaction times can vary from 3 to 24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted One-Pot Synthesis (MAOS)
Microwave-assisted synthesis provides a rapid and efficient route to 1,2,4-oxadiazoles.[3]
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and a suitable coupling agent (1.1 eq) in an anhydrous solvent.
-
Add an organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[3]
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[3]
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[3]
PTSA-ZnCl₂ Catalyzed Synthesis from Amidoximes and Organic Nitriles
This method utilizes a synergistic catalytic system for a mild and efficient synthesis.[4]
-
To a mixture of an amidoxime (1.0 eq) and an organic nitrile (1.0 eq) in DMF, add p-toluenesulfonic acid monohydrate (0.3 eq) and anhydrous ZnCl₂ (0.3 eq).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 1-5 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the generalized synthetic pathways and a comparative workflow for the synthesis of substituted 1,2,4-oxadiazoles.
Caption: Generalized synthetic pathway to 1,2,4-oxadiazoles.
Caption: Comparison of conventional vs. microwave synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Oxadiazole-Based Compounds: A New Frontier in Therapeutics Efficacy Compared to Standard Treatments
For Immediate Release
In the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles, oxadiazole-based compounds have emerged as a promising class of molecules. Extensive in vivo studies across oncology, mycology, parasitology, and bacteriology have demonstrated their potential to rival, and in some cases surpass, the performance of current standard-of-care treatments. This guide provides a comprehensive comparison of the in vivo efficacy of these innovative compounds against established therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Oncology: Challenging the Primacy of Platinum-Based Chemotherapy
Oxadiazole derivatives have shown significant anti-tumor activity in preclinical cancer models, positioning them as viable alternatives to conventional cytotoxic agents like cisplatin.
A series of novel 1,3,4-oxadiazole derivatives were evaluated for their in vivo anti-tumor efficacy in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice. The results indicated a substantial reduction in tumor volume and weight, comparable to the standard drug cisplatin.
| Compound/Treatment | Dose | Route | Mean Tumor Weight (g) ± SD | % Reduction in Tumor Weight |
| Control (DLA) | - | - | 4.4 ± 0.25 | - |
| Cisplatin | 3.5 mg/kg | Intraperitoneal | 1.02 ± 0.11 | 76.8% |
| AMK OX-8 | 100 mg/kg | Intraperitoneal | 1.54 ± 0.18 | 65.0% |
| AMK OX-9 | 100 mg/kg | Intraperitoneal | 1.62 ± 0.15 | 63.2% |
| AMK OX-11 | 100 mg/kg | Intraperitoneal | 1.48 ± 0.13 | 66.4% |
| AMK OX-12 | 100 mg/kg | Intraperitoneal | 1.35 ± 0.16 | 69.3% |
Experimental Protocol: DLA-Induced Solid Tumor Model
-
Animal Model: Swiss albino mice (25-30 g).
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells (1 x 10^6 cells in 0.25 mL of sterile PBS) were injected subcutaneously into the right hind limb of the mice.
-
Treatment Groups: Mice were divided into a control group, a standard group receiving cisplatin, and test groups receiving the oxadiazole derivatives.
-
Drug Administration: Treatment was initiated 24 hours after tumor induction and continued daily for seven days. The oxadiazole compounds were administered intraperitoneally.
-
Efficacy Evaluation: On day 30, the mice were euthanized, and the solid tumors were excised and weighed. The percentage reduction in tumor weight was calculated relative to the control group.
Experimental workflow for assessing in vivo anticancer efficacy.
Mycology: A Fungicidal Breakthrough Against Candida albicans
Systemic fungal infections, particularly those caused by Candida albicans, pose a significant threat, especially to immunocompromised individuals. Novel 1,3,4-oxadiazole compounds have demonstrated potent fungicidal activity, offering a promising alternative to the often fungistatic standard treatment, fluconazole.[1]
In a murine model of systemic candidiasis, two oxadiazole compounds, LMM5 and LMM11, significantly reduced the fungal burden in the kidneys and spleen.[1]
| Compound/Treatment | Dose | Route | Mean Fungal Burden (log CFU/g ± SD) - Kidney | Mean Fungal Burden (log CFU/g ± SD) - Spleen |
| Control (Infected) | - | - | 5.8 ± 0.3 | 4.5 ± 0.2 |
| Fluconazole | 20 mg/kg | Oral | 3.2 ± 0.4 | 2.8 ± 0.3 |
| LMM5 | 10 mg/kg | Intraperitoneal | 3.9 ± 0.5 | 3.1 ± 0.4 |
| LMM11 | 10 mg/kg | Intraperitoneal | 3.4 ± 0.4 | 2.9 ± 0.3 |
Experimental Protocol: Murine Systemic Candidiasis Model
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Infection: Mice were infected with Candida albicans (5 x 10^5 CFU in 0.1 mL of saline) via the lateral tail vein.
-
Treatment Groups: Animals were grouped into an untreated control, a fluconazole-treated group, and groups treated with the oxadiazole compounds.
-
Drug Administration: Treatment commenced 24 hours post-infection and was administered once daily for seven days.
-
Efficacy Evaluation: On day eight post-infection, mice were euthanized, and the kidneys and spleen were aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).
The proposed mechanism of action for these compounds involves the inhibition of thioredoxin reductase, an enzyme crucial for fungal cell survival.[1]
Inhibition of Thioredoxin Reductase by Oxadiazoles.
Parasitology: Targeting Leishmania donovani with Novel Oxadiazoles
Visceral leishmaniasis, caused by Leishmania donovani, is a fatal disease if left untreated. The current standard of care, Amphotericin B, is effective but associated with significant toxicity. A novel 1,2,4-oxadiazole derivative, Ox1, has shown potent anti-leishmanial activity with a higher selectivity index compared to standard treatments.
In an in vitro study using L. infantum-infected peritoneal macrophages, Ox1 demonstrated a significant reduction in the number of intracellular amastigotes, comparable to Amphotericin B, but with lower host cell toxicity.[2]
| Compound/Treatment | Concentration (µM) | % Reduction of Intracellular Amastigotes |
| Control | - | - |
| Amphotericin B | 10.55 | ~90% |
| Ox1 | 10 | ~85% |
Experimental Protocol: In Vitro Anti-leishmanial Activity
-
Cell Culture: Peritoneal macrophages were harvested from BALB/c mice and cultured in RPMI-1640 medium.
-
Infection: Macrophages were infected with Leishmania infantum promastigotes at a ratio of 10:1 (parasites:macrophage) for 4 hours.
-
Treatment: After removal of free parasites, infected macrophages were treated with various concentrations of the oxadiazole compound or Amphotericin B for 48 hours.
-
Efficacy Evaluation: The number of intracellular amastigotes was determined by counting Giemsa-stained cells under a light microscope. The percentage reduction was calculated relative to untreated infected cells.
Bacteriology: A Host-Directed Approach to Combat Tuberculosis
The emergence of multidrug-resistant Mycobacterium tuberculosis (MTB) necessitates innovative therapeutic strategies. A novel 1,2,4-oxadiazole-based compound has been identified that employs a host-directed therapy approach, potentiating the effect of the frontline anti-TB drug isoniazid.[1]
This compound was found to induce zinc remobilization within infected human macrophages, leading to bacterial zinc intoxication and enhanced clearance of MTB. In a mouse model of tuberculosis, co-administration of the oxadiazole compound with isoniazid resulted in a greater reduction in bacterial load in the lungs compared to isoniazid alone.[1]
| Treatment Group | Dose | Route | Mean Bacterial Load (log CFU) in Lungs ± SD |
| Untreated Control | - | - | 6.5 ± 0.3 |
| Isoniazid (INH) | 10 mg/kg | Oral | 5.2 ± 0.4 |
| Oxadiazole Compound | 25 mg/kg | Oral | 6.1 ± 0.2 |
| Oxadiazole + INH | 25 mg/kg + 10 mg/kg | Oral | 4.5 ± 0.5 |
Experimental Protocol: Murine Model of Tuberculosis
-
Animal Model: C57BL/6 mice.
-
Infection: Mice were infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.
-
Treatment: Treatment was initiated four weeks post-infection and administered five days a week for four weeks.
-
Drug Administration: Drugs were administered via oral gavage.
-
Efficacy Evaluation: At the end of the treatment period, mice were euthanized, and the lungs were homogenized and plated on Middlebrook 7H11 agar to determine the bacterial load.
Mechanism of Oxadiazole-Potentiated TB Treatment.
The promising in vivo efficacy of oxadiazole-based compounds across diverse therapeutic areas highlights their potential as next-generation medicines. Further clinical investigation is warranted to translate these preclinical findings into tangible benefits for patients.
References
- 1. A host-directed oxadiazole compound potentiates antituberculosis treatment via zinc poisoning in human macrophages and in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Discovery
A head-to-head comparison of two prevalent oxadiazole isomers reveals significant differences in their physicochemical and pharmacological profiles, offering crucial guidance for medicinal chemists in the strategic design of novel therapeutics.
In the realm of drug discovery, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule—is a cornerstone of lead optimization. Among the heterocyclic scaffolds frequently employed as bioisosteric replacements for amide and ester functionalities, the 1,2,4- and 1,3,4-oxadiazole isomers have garnered considerable attention.[1][2][3] While structurally similar, a comprehensive analysis of experimental data reveals that these two isomers possess distinct characteristics that can significantly impact a drug candidate's overall profile, including its metabolic stability, lipophilicity, and target affinity.[4][5] This guide provides an objective comparison of these two bioisosteres, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers
Experimental data consistently demonstrates that the 1,3,4-oxadiazole isomer generally exhibits a more favorable physicochemical and pharmacokinetic profile compared to its 1,2,4-counterpart. The arrangement of the nitrogen and oxygen atoms within the five-membered ring leads to intrinsic differences in charge distribution and dipole moments, which in turn influence key drug-like properties.[1][5]
A systematic comparison of matched pairs of compounds, where the only structural difference is the oxadiazole isomer, has shown that 1,3,4-oxadiazoles tend to have lower lipophilicity (logD), higher aqueous solubility, and improved metabolic stability in human liver microsomes (HLM).[1][5][6] Furthermore, the 1,3,4-isomer has been associated with reduced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical factor in cardiac safety.[1][5][6]
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Advantage | Reference |
| Lipophilicity (logD) | Higher | Lower | 1,3,4-Oxadiazole | [5] |
| Aqueous Solubility | Lower | Higher | 1,3,4-Oxadiazole | [1][5] |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4-Oxadiazole | [1][5][6] |
| hERG Inhibition | Higher | Lower | 1,3,4-Oxadiazole | [1][5][6] |
Impact on Pharmacological Activity: A Case-Specific Consideration
While the 1,3,4-oxadiazole isomer often presents a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile, the choice of bioisostere can have a nuanced impact on a compound's pharmacological activity. The specific orientation of the substituents on the oxadiazole ring can influence how a ligand interacts with its biological target.
For instance, a study on cannabinoid receptor 2 (CB2) ligands demonstrated that the bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in a significant reduction in binding affinity.[6][7] This highlights that while the 1,3,4-oxadiazole may offer better drug-like properties, the 1,2,4-isomer might be crucial for maintaining potent target engagement in certain cases. Therefore, the selection of the oxadiazole isomer should be a careful balance between optimizing pharmacokinetic properties and preserving or enhancing pharmacological activity.
| Target | 1,2,4-Oxadiazole Ligand (Ki) | 1,3,4-Oxadiazole Ligand (Ki) | Change in Affinity | Reference |
| CB2 Receptor | High Affinity (e.g., 2.5 nM) | Reduced Affinity (e.g., 25 nM) | 10-fold decrease | [7] |
| CB2 Receptor | High Affinity (e.g., 0.5 nM) | Reduced Affinity (e.g., 25 nM) | 50-fold decrease | [7] |
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams depict a typical experimental workflow for assessing metabolic stability, the logical process of bioisosteric replacement, and a simplified G-protein coupled receptor (GPCR) signaling pathway, which is relevant to targets like the CB2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the comparison of 1,2,4- and 1,3,4-oxadiazole bioisosteres.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration, e.g., 1 µM) and HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., CB2) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test compound (serial dilutions)
-
Cell membranes expressing the target receptor (e.g., from CHO-K1 cells expressing human CB2)
-
Radioligand with known affinity for the receptor (e.g., [³H]CP-55,940 for CB2)
-
Assay buffer (e.g., Tris-HCl buffer with BSA)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The choice between 1,2,4- and 1,3,4-oxadiazole bioisosteres is not a one-size-fits-all decision. The 1,3,4-oxadiazole isomer frequently offers advantages in terms of metabolic stability, solubility, and reduced hERG liability, making it an attractive choice for improving the drug-like properties of a lead compound.[1][5] However, the impact on target affinity must be carefully evaluated, as the 1,2,4-isomer may be essential for optimal binding in certain pharmacological contexts.[7] By carefully considering the experimental data and employing a strategic, data-driven approach, researchers can leverage the distinct properties of these oxadiazole isomers to design safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of biological assays using 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For researchers, scientists, and drug development professionals, understanding the nuances of biological assays is paramount for the reproducible evaluation of enzyme inhibitors. This guide provides a comparative analysis of assays used to assess inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key regulator of innate immunity. We focus on the hypothetical covalent inhibitor, 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, and compare its expected performance with known non-covalent ENPP1 inhibitors.
ENPP1 has emerged as a critical therapeutic target, particularly in cancer immunotherapy, due to its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP1 potentiates the STING-mediated anti-tumor immune response. The reactive bromomethyl group in this compound suggests a covalent mechanism of action, where the inhibitor forms a permanent bond with the enzyme, leading to irreversible inhibition. This contrasts with non-covalent inhibitors, which bind reversibly to the enzyme.
Comparative Performance of ENPP1 Inhibitors
The efficacy of ENPP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). For covalent inhibitors, a more informative measure is the second-order rate constant (kinact/Ki), which reflects the efficiency of covalent bond formation. The following tables summarize the performance of several non-covalent ENPP1 inhibitors and the expected kinetic parameters for a hypothetical covalent inhibitor.
| Inhibitor | Inhibition Type | Assay Substrate | IC50 / Ki | Assay Conditions | Reference |
| STF-1084 | Non-covalent | 2'3'-cGAMP | Ki = 33 nM | In vitro enzymatic assay | [1] |
| 2'3'-cGAMP | IC50 = 340 nM | Cell-based assay | [2][3] | ||
| GBD-09259 | Non-covalent | 2'3'-cGAMP | IC50 = 6.7 nM | In vitro hydrolysis assay | [4][5] |
| ATP | IC50 = 8.4 nM | In vitro hydrolysis assay | [4][5] | ||
| 2'3'-cGAMP | IC50 = 104 nM | Cell-based (MDA-MB-231) | [4] | ||
| pNP-TMP | IC50 = 108 nM | Cell-based (MDA-MB-231) | [4] | ||
| ISM5939 | Non-covalent | 2'3'-cGAMP | IC50 = 0.63 nM | In vitro enzymatic assay (pH 7.4) | [6][7][8] |
| ATP | IC50 = 9.28 nM | In vitro enzymatic assay (pH 7.4) | [6][7][8] | ||
| 2'3'-cGAMP | EC50 = 330 nM | Cell-based (MDA-MB-231) | [9] | ||
| This compound (Hypothetical) | Covalent (Irreversible) | 2'3'-cGAMP / ATP | kinact/Ki (To be determined) | Time-dependent inhibition assay | N/A |
Signaling Pathway and Experimental Workflows
The primary signaling pathway affected by ENPP1 inhibition is the cGAS-STING pathway. The following diagrams illustrate this pathway and the workflows for evaluating covalent and non-covalent inhibitors.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
Caption: Standard workflow for determining the potency of non-covalent enzyme inhibitors.
Caption: Workflow for determining the kinetic parameters (kinact/Ki) of covalent inhibitors.
Experimental Protocols
Detailed and consistent experimental protocols are essential for ensuring the reproducibility of results. Below are representative protocols for biochemical and cell-based assays to evaluate ENPP1 inhibitors.
Biochemical ENPP1 Activity Assay (cGAMP Hydrolysis)
This assay measures the ability of an inhibitor to block the enzymatic degradation of cGAMP by purified ENPP1.
Materials:
-
Purified recombinant human ENPP1
-
2'3'-cGAMP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, 200 µM ZnCl2
-
Test inhibitors (e.g., this compound, STF-1084)
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the test inhibitor solution.
-
Add purified ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature. For covalent inhibitors, this pre-incubation step is critical.
-
Initiate the reaction by adding 2'3'-cGAMP to a final concentration within the linear range of the assay.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of AMP/GMP produced using a suitable detection method, such as a fluorescence-based assay.
-
For Covalent Inhibitors (kinact/Ki determination): a. Incubate ENPP1 with multiple concentrations of the inhibitor. b. At various time points, take aliquots of the enzyme-inhibitor mixture and add them to a solution containing a high concentration of substrate to measure the remaining enzyme activity. c. Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration to determine the observed rate of inactivation (kobs). d. Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine kinact and Ki.
Cell-Based ENPP1 Activity Assay
This assay measures the inhibition of ENPP1 activity in a cellular context.
Materials:
-
A cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitors
-
A cell-permeable fluorogenic ENPP1 substrate (e.g., TG-mAMP)
-
96-well black, clear-bottom tissue culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for a specified period.
-
Wash the cells to remove any unbound inhibitor.
-
Add the fluorogenic ENPP1 substrate to the cells.
-
Measure the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to ENPP1 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Conclusion
The evaluation of ENPP1 inhibitors requires careful consideration of the assay methodology to ensure reproducible and comparable data. For non-covalent inhibitors like STF-1084, GBD-09259, and ISM5939, standard IC50 and Ki determination methods are appropriate. However, for a potential covalent inhibitor such as this compound, time-dependent inhibition studies to determine kinact/Ki are essential to fully characterize its potency. The provided protocols and workflows offer a foundation for the robust evaluation of novel ENPP1 inhibitors, facilitating the development of new therapeutics for cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Superior immune protection demonstrated by ENPP1 inhibitor GBD-09259 in cancer | BioWorld [bioworld.com]
- 5. Portico [access.portico.org]
- 6. trial.medpath.com [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Absolute Structure Confirmation of 1,2,4-Oxadiazole Derivatives: X-ray Crystallography vs. Chiroptical Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray crystallography with alternative chiroptical methods—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—for the absolute structure confirmation of 1,2,4-oxadiazole derivatives.
Introduction to 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry.[1] It is often employed as a bioisostere for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[1] Many biologically active compounds, including those targeting the NF-κB signaling pathway, incorporate the 1,2,4-oxadiazole moiety, making the determination of their absolute stereochemistry paramount for understanding their mechanism of action.[2]
Methods for Absolute Structure Determination
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3] The technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. For chiral molecules, the absolute configuration can be determined through the anomalous dispersion effect, where the scattering factor of atoms becomes a complex number, leading to measurable differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l).[4]
The reliability of the absolute structure determination is quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[4][5] A value near 0.5 may indicate a racemic twin.[4]
Workflow for Single-Crystal X-ray Diffraction
Caption: A typical workflow for determining the absolute structure of a small molecule using single-crystal X-ray diffraction.
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[6][7]
-
VCD measures this difference in the infrared region, corresponding to vibrational transitions.[7]
-
ECD measures this difference in the ultraviolet-visible region, corresponding to electronic transitions.
The absolute configuration is determined by comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer, typically using Density Functional Theory (DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[6][8]
Workflow for VCD/ECD Absolute Configuration Determination
Caption: Workflow for determining the absolute configuration of a chiral molecule using VCD or ECD spectroscopy in conjunction with theoretical calculations.
Performance Comparison
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by a single crystal | Differential absorption of circularly polarized infrared light in solution | Differential absorption of circularly polarized UV-Vis light in solution |
| Sample Requirement | High-quality single crystal (often a bottleneck) | Solution (5-15 mg, recoverable) | Solution (typically <1 mg, recoverable) |
| Heavy Atom Requirement | Beneficial for strong anomalous signal, but not always essential with modern diffractometers | Not required | Not required, but a chromophore is necessary |
| Quantitative Metric | Flack parameter (close to 0 for correct structure) | - | - |
| Data Analysis | Structure solution and refinement | Comparison of experimental and DFT-calculated spectra | Comparison of experimental and DFT-calculated spectra |
| Key Advantage | Provides the complete 3D structure with high precision | Applicable to a wide range of molecules in solution, no crystal needed | High sensitivity, requires very small amount of sample |
| Key Limitation | Crystal growth can be challenging or impossible | Requires higher sample concentration than ECD, DFT calculations can be computationally intensive | Requires a chromophore near the stereocenter for a strong signal |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection: Grow single crystals of the 1,2,4-oxadiazole derivative of suitable size and quality (typically 0.1-0.3 mm) using techniques such as slow evaporation, vapor diffusion, or cooling. Select a well-formed crystal under a microscope.[9]
-
Crystal Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil.[10]
-
Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal in the X-ray beam.[10]
-
Data Processing: Integrate the diffraction spots to obtain their intensities. Apply corrections for factors such as background scattering, absorption, and polarization.[11]
-
Structure Solution and Refinement: Determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a preliminary model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[11]
-
Absolute Structure Determination: Refine the Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration.[4][5]
VCD and ECD Spectroscopy
-
Sample Preparation: Prepare a solution of the chiral 1,2,4-oxadiazole derivative in a suitable solvent (e.g., chloroform-d, acetonitrile). The concentration for VCD is typically in the range of 0.1 M, while for ECD it is much lower (e.g., 10⁻⁴ M).[6][7]
-
Instrument Setup:
-
Data Acquisition:
-
VCD: Acquire the VCD and IR spectra simultaneously. Typically, data is collected over several hours to achieve a good signal-to-noise ratio.[6]
-
ECD: Record the ECD spectrum over the appropriate wavelength range.
-
-
Theoretical Calculations:
-
Perform a conformational search for the molecule using molecular mechanics or other methods.
-
For the most stable conformers, perform geometry optimization and frequency calculations at the DFT level (e.g., using Gaussian software).
-
Calculate the VCD or ECD spectrum for each conformer and generate a Boltzmann-averaged spectrum.
-
-
Absolute Configuration Assignment: Compare the experimental VCD or ECD spectrum with the calculated spectra for both enantiomers. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.[6][8]
Application to 1,2,4-Oxadiazole Derivatives in Signaling Pathways
Many 1,2,4-oxadiazole derivatives exhibit biological activity by modulating signaling pathways. For instance, some derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation.[2] The correct stereochemistry is often crucial for this inhibitory activity.
Inhibition of the Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by various stimuli, leading to the transcription of pro-inflammatory genes. Small molecule inhibitors, such as certain chiral 1,2,4-oxadiazole derivatives, can block this pathway.
Caption: Inhibition of the canonical NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.
Conclusion
X-ray crystallography remains the unparalleled method for the definitive determination of the absolute configuration of chiral 1,2,4-oxadiazole derivatives, provided that suitable single crystals can be obtained. It offers a complete and highly accurate three-dimensional structure. However, when crystallization is a challenge, VCD and ECD spectroscopy, coupled with DFT calculations, provide powerful and reliable alternatives for determining the absolute configuration in solution. The choice of method will ultimately depend on the specific properties of the compound, the available instrumentation, and the stage of the research or development process. For drug development professionals, a combination of these techniques can provide a comprehensive understanding of the stereochemical integrity and conformational preferences of novel 1,2,4-oxadiazole-based drug candidates.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway Diagram [scispace.com]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. biotools.us [biotools.us]
- 7. jascoinc.com [jascoinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
Safety Operating Guide
Safe Disposal of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its chemical structure as a brominated organic compound and an oxadiazole derivative, it is classified as hazardous waste and requires specialized handling and disposal procedures. This guide provides essential, step-by-step instructions for its safe management from point of generation to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling guidelines. In the absence of a specific SDS, the general precautions for handling hazardous chemicals, particularly halogenated organic compounds, must be strictly followed.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Protective Clothing | A standard laboratory coat is required |
| Respiratory | Handle in a well-ventilated area or a chemical fume hood |
Hazard Classification: Based on available data, this compound is classified with acute oral toxicity and poses a risk of serious eye damage.[1]
| Hazard Information | Classification |
| Acute Toxicity (Oral) | Category 4 |
| Serious Eye Damage | Category 1 |
| Storage Class | 11 (Combustible Solids) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: This compound must be segregated as halogenated organic waste .[3][4] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]
2. Waste Collection and Containerization:
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should be in good condition with a secure lid.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2][5][6] Do not use abbreviations or chemical formulas.
3. Storage of Waste:
-
Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, and metals.
4. Arranging for Professional Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Licensed Disposal Service: The disposal must be carried out by a licensed and certified hazardous waste disposal company.[7][8] These services are equipped to handle and treat or incinerate halogenated organic compounds in compliance with environmental regulations.[8]
5. Disposal of Contaminated Materials:
-
Labware: Any labware (e.g., glassware, pipette tips) that is grossly contaminated with this compound should be decontaminated if possible, or disposed of as hazardous solid waste.[9] Place contaminated items in a designated solid hazardous waste container.[3]
-
Empty Containers: The original container of the chemical, once empty, should be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be confirmed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
This guide provides crucial safety and logistical information for the handling and disposal of 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar hazardous compounds.
Immediate Safety and Handling Precautions
Due to its chemical structure containing a bromomethyl group, this compound should be handled as a potent alkylating agent and a lachrymator, meaning it can cause tearing.[1] It is crucial to avoid all direct contact and inhalation.
Engineering Controls:
-
Always work within a certified chemical fume hood with a tested face velocity.[1]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible.[1][2]
Personal Protective Equipment (PPE): A summary of recommended personal protective equipment is provided in the table below.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects against splashes and vapors. A face shield is recommended when there is a higher risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][4] | Nitrile gloves offer good resistance to a range of chemicals.[4] For extended contact, consider double-gloving or using heavier-duty gloves.[5] |
| Skin and Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes.[2][6] | Prevents skin contact with the chemical.[6] |
| Respiratory Protection | Not typically required when working in a functional fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[7] | A fume hood provides primary respiratory protection.[1] |
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.[1]
-
-
Handling and Use:
-
When weighing the compound, use the smallest amount necessary for the experiment.[1]
-
Handle the compound in a manner that avoids the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.[8]
-
Avoid contact with skin, eyes, and clothing.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
-
Spill Response:
-
Minor Spill (within a fume hood):
-
Alert others in the vicinity.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]
-
Small spills can be treated with sodium thiosulfate before absorption.[10]
-
Carefully collect the absorbed material into a sealed and labeled hazardous waste container.[1][2]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[1][2]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All solutions and solids containing the compound should be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste".[10] Do not mix with non-halogenated waste.[10]
-
Contaminated Solids: Items such as gloves, absorbent materials, and filter paper that are contaminated with the compound must be collected in a designated solid hazardous waste container.[10]
Disposal Procedure:
-
Use a designated and properly labeled waste container.[10]
-
Keep the waste container securely closed except when adding waste.[10]
-
Store the waste container in a secondary containment tray within a well-ventilated area, such as under a fume hood.[10]
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.[1]
Disposal should be carried out by a licensed hazardous waste disposal company, often through incineration in a facility equipped with afterburners and scrubbers.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
